2-Chloro-4-nitropyridine-N-oxide
Description
The exact mass of the compound 2-Chloro-4-nitropyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527701. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTCMHHKDOVZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162675 | |
| Record name | 2-Chloro-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14432-16-7 | |
| Record name | 2-Chloro-4-nitropyridine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14432-16-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-nitropyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-nitropyridine 1-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE5ASN4WNE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-4-nitropyridine-N-oxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Chloro-4-nitropyridine-N-oxide, a key intermediate in pharmaceutical and agrochemical research.
Chemical Properties
This compound is a yellow to orange crystalline solid.[1] It is characterized by its pyridine ring substituted with a chlorine atom at the second position, a nitro group at the fourth position, and an N-oxide functional group.[1] This compound is moderately soluble in polar organic solvents.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 14432-16-7 | [2],[3],[4] |
| Molecular Formula | C₅H₃ClN₂O₃ | [1],[2],[4] |
| Molecular Weight | 174.54 g/mol | [3],[4] |
| Appearance | Light orange to yellow to green powder/crystal | [1],[3] |
| Melting Point | 145.0-150.0 °C (may decompose) | [3],[5] |
| IUPAC Name | 2-chloro-4-nitro-1-oxidopyridin-1-ium | [4] |
| InChI | InChI=1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | [4] |
| SMILES | C1=C--INVALID-LINK--[O-])Cl">N+[O-] | [4] |
Chemical Structure
The structure of this compound has been confirmed by crystallographic studies. The molecule is essentially planar, with the nitro group being nearly coplanar with the aromatic ring, exhibiting a twist angle of approximately 6.48°.[6][7] In the solid state, the molecules arrange in a herringbone pattern.[6][7] The presence of the electron-withdrawing nitro group and the N-oxide functionality, combined with the chlorine atom, makes the pyridine ring highly electrophilic and susceptible to nucleophilic substitution, a key feature for its utility in organic synthesis.[1]
Synthesis of this compound
The compound is typically synthesized via the nitration of 2-chloropyridine-N-oxide. The following protocol is a representative example of its preparation.
-
Materials:
-
2-chloropyridine-N-oxide (1058 g, 6.06 moles)
-
Concentrated sulfuric acid (1.5 L)
-
90% Nitric acid (590 ml)
-
Ice (12 L)
-
Chloroform
-
Potassium carbonate
-
2-Propanol
-
-
Procedure:
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C in a suitable reaction vessel with stirring.
-
Add 1058 grams of 2-chloropyridine-N-oxide portion-wise over a 5-hour period, maintaining the temperature between 5°C and 10°C.
-
Once the addition is complete, add 590 ml of 90% nitric acid dropwise, ensuring the temperature is maintained.
-
After the nitric acid addition, heat the reaction mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C. Remove the external heat source.
-
Allow the mixture to cool naturally. The temperature should fall from 115°C to 100°C over about one hour. Maintain the temperature at 100°C for an additional four hours using an external heat source.
-
Cool the reaction mixture and then carefully pour it into 12 liters of ice.
-
Collect the resulting solid product by filtration.
-
Wash the solid by suspending it in three separate one-liter portions of water.
-
Dry the solid to yield the primary crop of this compound (approx. 715 grams).
-
Combine the mother liquor and washes and extract with four one-liter portions of chloroform.
-
Dry the combined chloroform extracts with potassium carbonate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a residual solid.
-
Triturate the solid with 65 ml of 2-propanol to yield an additional crop of the product (approx. 94.2 grams).
-
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound is a versatile intermediate, primarily used in the synthesis of pharmaceuticals and agrochemicals.[5] Its reactivity is dominated by the electrophilic nature of the pyridine ring. It serves as a precursor for various derivatives, including (thio)barbituric acids for treating non-alcoholic fatty liver disease and potent MET Kinase inhibitors.[8]
A common reaction is the deoxygenation of the N-oxide group to yield 2-chloro-4-nitropyridine. This transformation is crucial for accessing a different class of substituted pyridines.
-
Materials:
-
This compound (1.70 g, 9.74 mmol)
-
Anhydrous chloroform (25 mL)
-
Phosphorus trichloride (PCl₃) (4.2 mL, 48.7 mmol)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1.70 g of this compound in 25 mL of anhydrous chloroform at room temperature.
-
Slowly add 4.2 mL of phosphorus trichloride to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction solution into ice water.
-
Basify the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous phase twice with chloroform.
-
Combine the organic phases and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the organic phase under vacuum to yield 2-chloro-4-nitropyridine as a solid (approx. 1.2 g, 78% yield).
-
Caption: Deoxygenation of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[3][9] It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][10]
| Hazard Class | Statement |
| GHS Pictogram | Danger |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] P302 + P352: IF ON SKIN: Wash with plenty of water.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[9] Proper disposal of waste material is required.[3]
References
- 1. CAS 14432-16-7: this compound [cymitquimica.com]
- 2. CAS 14432-16-7 | this compound - Synblock [synblock.com]
- 3. 2-Chloro-4-nitropyridine N-Oxide | 14432-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-Chloro-4-nitropyridine 1-oxide | C5H3ClN2O3 | CID 84433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-4-nitropyridine | 23056-36-2 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Chloro-4-nitropyridine 1-oxide(14432-16-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. echemi.com [echemi.com]
2-Chloro-4-nitropyridine-N-oxide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-nitropyridine-N-oxide, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, and explores its biological activities and potential mechanisms of action.
Core Chemical and Physical Properties
This compound is a pyridine ring substituted with a chlorine atom at the 2-position, a nitro group at the 4-position, and an N-oxide functional group. It typically appears as a yellow to orange crystalline solid.[1]
| Property | Value | Reference |
| CAS Number | 14432-16-7 | [1][2][3] |
| Molecular Formula | C5H3ClN2O3 | [1][3] |
| Molecular Weight | 174.54 g/mol | [1][3] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 151-155 °C | |
| Solubility | Moderately soluble in polar organic solvents | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is well-documented, with several established protocols. A common method involves the nitration of 2-chloropyridine-N-oxide.
Nitration of 2-Chloropyridine-N-oxide
This protocol describes the synthesis of this compound from 2-chloropyridine-N-oxide using a mixture of nitric acid and sulfuric acid.
Materials:
-
2-chloropyridine-N-oxide
-
Concentrated sulfuric acid
-
90% Nitric acid
-
Ice
-
Chloroform
-
Potassium carbonate
-
2-Propanol
Procedure:
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.
-
Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.
-
Add 590 ml of 90% nitric acid dropwise, keeping the temperature in the same range.
-
After the addition is complete, heat the mixture to 80°C and then remove the heat source. An exothermic reaction will cause the temperature to rise to approximately 115°C.
-
Maintain the temperature at 100°C for four hours.
-
Cool the reaction mixture and pour it into 12 liters of ice.
-
Collect the resulting solid by filtration and wash it three times by suspending it in one-liter portions of water.
-
Dry the solid to obtain the primary yield of this compound.[4]
-
Combine the mother liquor and washes and extract with four one-liter portions of chloroform.
-
Dry the combined chloroform extracts with potassium carbonate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a residual solid.
-
Triturate the solid with 65 ml of 2-propanol to yield an additional amount of the product.[4]
Experimental Workflow for Synthesis
Caption: Synthesis of this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups. The electron-withdrawing nitro group and the N-oxide moiety activate the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. The chlorine atom at the 2-position is a good leaving group, making this compound a valuable intermediate for introducing various substituents at this position.
The N-oxide group can also be deoxygenated to the corresponding pyridine. For instance, treatment with phosphorus trichloride can selectively remove the oxygen atom.[5]
Biological Activity and Potential Applications
Heterocyclic N-oxides, including pyridine-N-oxides, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents.[6][7]
Anticancer Potential
The N-oxide functionality can act as a bioreductive group, meaning it can be selectively reduced in the hypoxic (low oxygen) environments often found in solid tumors. This reduction can lead to the formation of reactive species that are cytotoxic to cancer cells. While specific studies on the anticancer mechanism of this compound are limited, the broader class of pyridine-N-oxides has been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[8] The presence of the nitro group is often considered crucial for the antifungal and potentially anticancer efficacy of these compounds.[9]
Antibacterial and Antiviral Activity
Pyridine-N-oxide derivatives have demonstrated promising activity against various pathogens.[7] The N-oxide group can be crucial for antiviral activity, as demonstrated in studies against coronaviruses.[7] The antibacterial mechanism of some N-oxides is thought to involve enzymatic reduction, leading to cellular damage.[10]
Logical Relationship of N-Oxide Bioreduction
Caption: Bioreductive activation of pyridine-N-oxides.
Spectroscopic Data
Comprehensive characterization of this compound involves various spectroscopic techniques.
| Technique | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the N-oxide. |
| ¹³C NMR | The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon. |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the N-O stretching of the N-oxide, the asymmetric and symmetric stretching of the nitro group (NO₂), and the C-Cl stretching. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Conclusion
This compound is a valuable and versatile chemical entity with significant potential for the development of novel therapeutic agents and as a key intermediate in organic synthesis. Its rich chemistry, driven by the interplay of its functional groups, allows for a wide range of chemical transformations. While the biological activities of the broader class of pyridine-N-oxides are well-documented, further in-depth studies are warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound and its derivatives. This guide provides a solid foundation for researchers and drug development professionals to explore the promising avenues this compound offers.
References
- 1. CAS 14432-16-7: this compound [cymitquimica.com]
- 2. 14432-16-7|2-Chloro-4-nitropyridine N-oxide|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-4-nitropyridine 1-oxide | C5H3ClN2O3 | CID 84433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis and crystallization of 2-Chloro-4-nitropyridine-N-oxide
An In-depth Technical Guide on the Synthesis and Crystallization of 2-Chloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and crystallization of this compound, a key intermediate in the development of various pharmaceutical compounds.[1] This document details the experimental protocols, quantitative data, and visual representations of the chemical processes involved.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2-chloropyridine-N-oxide. This electrophilic substitution reaction introduces a nitro group onto the pyridine ring.
A common method involves the use of a nitrating mixture, composed of concentrated nitric acid and sulfuric acid, to react with 2-chloropyridine-N-oxide.[2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The precursor, 2-chloropyridine-N-oxide, can be synthesized by the oxidation of 2-chloropyridine, for instance, using hydrogen peroxide in acetic acid.[3][4]
Reaction Pathway
Caption: Synthesis pathway of this compound.
Experimental Protocol for Synthesis
This protocol is based on established laboratory procedures.[2][3]
Materials:
-
2-chloropyridine-N-oxide
-
Concentrated sulfuric acid (H₂SO₄)
-
90% Nitric acid (HNO₃)
-
Ice
-
Water
-
Chloroform (CHCl₃)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
2-Propanol
Procedure:
-
Reaction Setup: In a reaction vessel, cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.[2]
-
Addition of Reactant: Over a period of 5 hours, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide in portions, maintaining the temperature between 5-10°C.[2]
-
Nitration: Add 590 ml of 90% nitric acid dropwise. After the addition is complete, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C.[2]
-
Reaction Completion: Allow the reaction mixture to cool to 100°C and maintain this temperature for four hours with external heating.[2]
-
Quenching: Cool the reaction mixture and pour it into 12 liters of ice.[2]
-
Isolation of Product:
-
Extraction from Mother Liquor:
-
Secondary Yield:
-
Concentrate the filtrate under reduced pressure to obtain a residual solid.
-
Triturate the solid with 65 ml of 2-propanol to yield an additional amount of the product.[2]
-
Crystallization of this compound
Crystallization is a crucial step to obtain high-purity this compound, suitable for analytical and further synthetic purposes. Slow evaporation is a commonly employed technique to grow diffraction-quality single crystals.[5][6] Recrystallization from a solvent mixture like chloroform and ethanol can also be used for purification.[7]
Crystallization Workflow
Caption: Workflow for the crystallization of this compound.
Experimental Protocol for Crystallization
This protocol is designed for obtaining high-purity, diffraction-quality crystals.[5][6]
Materials:
-
Crude this compound
-
Chloroform (CHCl₃)
Procedure:
-
Dissolution: Dissolve 0.10 g of crude this compound in approximately 50 ml of chloroform. Gentle warming may be applied to facilitate dissolution.[5][6]
-
Slow Evaporation: Place the solution in a loosely covered container to allow for the slow evaporation of the solvent at room temperature. This should be done in a fume hood.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals. This process may take several days.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent.
-
Drying: Gently dry the crystals, avoiding excessive heat which could damage their structure.
Characterization Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃ClN₂O₃ | [8][9] |
| Molecular Weight | 174.54 g/mol | [8][9][10] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 151 - 154 °C | [3] |
| CAS Number | 14432-16-7 | [9][10] |
Crystallographic Data
Single-crystal X-ray diffraction studies have provided detailed structural information for this compound.[5][6] The molecule crystallizes in a herringbone pattern.[5][6]
| Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [8] |
| Space Group | P b c a | [8] |
| Cell Lengths (Å) | a = 5.9238, b = 9.735, c = 22.444 | [6][8] |
| Cell Angles (°) | α = 90, β = 90, γ = 90 | [8] |
| Nitro Group Twist Angle | 6.48 (8)° | [5][6] |
| Intermolecular Distances | O⋯O = 2.922 (3) Å, Cl⋯Cl = 3.708 (2) Å | [5][11] |
References
- 1. CAS 14432-16-7: this compound [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 8. 2-Chloro-4-nitropyridine 1-oxide | C5H3ClN2O3 | CID 84433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. CAS 14432-16-7 | this compound - Synblock [synblock.com]
- 11. journals.iucr.org [journals.iucr.org]
Technical Guide: Physicochemical Properties and Synthetic Protocol of 2-Chloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4-nitropyridine-N-oxide, a key intermediate in organic synthesis and potential lead compound in medicinal chemistry. The document details its melting point and solubility characteristics, alongside a representative experimental protocol for its synthesis and characterization. Furthermore, a potential signaling pathway relevant to its structural class is illustrated to inform drug development efforts.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthetic reactions, and formulation studies. It typically presents as a yellow to orange crystalline solid.[1]
| Property | Value | Source |
| Melting Point | 146-149 °C | AK Scientific, Inc. |
| 151-155 °C | ChemicalBook | |
| Appearance | Yellow to orange crystalline solid | CymitQuimica[1] |
| Solubility | Moderately soluble in polar organic solvents | CymitQuimica[1] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via the nitration of 2-chloropyridine-N-oxide.
Materials:
-
2-chloropyridine-N-oxide
-
Concentrated sulfuric acid (H₂SO₄)
-
90% Nitric acid (HNO₃)
-
Ice
-
Water
-
Chloroform (CHCl₃)
-
Potassium carbonate (K₂CO₃)
-
2-Propanol
Procedure:
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C in a suitable reaction vessel with stirring.
-
Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.
-
Add 590 ml of 90% nitric acid dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise.
-
Once the initial exotherm subsides, maintain the reaction mixture at 100°C for four hours.[2]
-
Cool the reaction mixture and pour it into 12 liters of ice.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid by suspending it in three separate one-liter portions of water.
-
Dry the solid to yield the primary crop of this compound.[2]
-
Combine the mother liquor and washes and extract with four one-liter portions of chloroform.
-
Dry the combined chloroform extracts with potassium carbonate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a residual solid.
-
Triturate the solid with 65 ml of 2-propanol to yield an additional crop of the product.[2]
Characterization - Melting Point Determination
Objective: To determine the melting point range of the synthesized this compound.
Materials:
-
Synthesized this compound
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the synthesized product is completely dry.
-
Finely powder a small amount of the crystalline solid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Potential Biological Significance and Signaling Pathway
While direct signaling pathway involvement for this compound is not extensively documented, the related compound, 4-nitropyridine-N-oxide, has been identified as a quorum sensing inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[3] This inhibition is believed to occur through the binding of the compound to the LasR protein, a key transcriptional regulator in the quorum sensing circuit.[3] This mechanism is of significant interest in the development of novel anti-infective agents. The structural similarity of this compound suggests it may have a similar biological target.
Caption: Potential inhibition of P. aeruginosa quorum sensing by this compound.
References
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the synthesis of 2-Chloro-4-nitropyridine-N-oxide, a key intermediate in the development of various pharmaceutical compounds and agricultural chemicals. This document provides a thorough review of the established synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.
Introduction
This compound is a versatile chemical intermediate characterized by a pyridine ring substituted with a chlorine atom at the second position, a nitro group at the fourth position, and an N-oxide functional group.[1] Its electrophilic nature makes it a valuable precursor in a variety of chemical reactions.[1] Notably, it is utilized in the preparation of (thio)barbituric acid derivatives for treating non-alcoholic fatty liver disease and in the production of potent MET Kinase inhibitors.[2]
Synthesis Methodology
The primary route for the synthesis of this compound involves a two-step process: the N-oxidation of 2-chloropyridine followed by the nitration of the resulting 2-chloropyridine-N-oxide.
Step 1: Synthesis of 2-Chloropyridine-N-oxide
The initial step involves the oxidation of 2-chloropyridine. A common method employs hydrogen peroxide in the presence of an acid, such as acetic acid.
Step 2: Synthesis of this compound
The intermediate, 2-chloropyridine-N-oxide, is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield the final product.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Two-Step Synthesis [3]
Part 1: Preparation of 2-Chloropyridine-N-oxide
-
To a suitable reaction vessel, add 5.7 g (50 mmol) of 2-chloropyridine and 4.5 g (75 mmol) of acetic acid.
-
Heat the mixture to 80°C.
-
Slowly add 5.9 g (175 mmol) of 30% hydrogen peroxide.
-
Maintain the reaction at 80°C with stirring for 3 hours.
-
After cooling to room temperature, remove the solvent by distillation under reduced pressure to obtain 6.25 g of 2-chloropyridine-N-oxide (96.5% yield) as an orange-red product. This intermediate can be used in the next step without further purification.
Part 2: Preparation of this compound
-
Cool the 2-chloropyridine-N-oxide obtained in the previous step to 2-3°C.
-
Add 15 ml of a nitrating mixture (concentrated sulfuric acid and 90% nitric acid in a 1:1 volume ratio), ensuring the addition is completed within 60 minutes while maintaining the temperature below 5°C.
-
Slowly heat the reaction mixture to 90°C and maintain it at this temperature with stirring for 4 to 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 10°C and pour it into an ice-water mixture.
-
Neutralize the solution with a 50% sodium hydroxide solution.
-
Filter the resulting solid. The filtrate can be extracted with chloroform.
-
The collected solid is recrystallized from alcohol to yield this compound (85.8% yield).
Protocol 2: One-Pot Synthesis [4]
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C in a reaction vessel with stirring.
-
Add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide portion-wise over a 5-hour period, maintaining the temperature between 5°C and 10°C.
-
Add 590 ml of 90% nitric acid dropwise.
-
After the addition is complete, heat the mixture to 80°C. The exothermic reaction will cause the temperature to rise to 115°C.
-
Allow the reaction to cool to 100°C over one hour and maintain this temperature for four hours.
-
Cool the reaction mixture and pour it into 12 liters of ice.
-
Collect the resulting solid by filtration and wash it three times with one-liter portions of water.
-
Dry the solid to yield 715 grams of this compound.
-
Combine the mother liquor and washes and extract with four one-liter portions of chloroform.
-
Dry the combined chloroform extracts with potassium carbonate, filter, and concentrate under reduced pressure to obtain a residual solid.
-
Triturate the solid with 65 ml of 2-propanol to yield an additional 94.2 grams of the product.
Quantitative Data Summary
| Synthesis Step | Reactants | Reagent Quantities | Reaction Conditions | Product | Yield | Reference |
| Step 1: N-Oxidation | 2-Chloropyridine, Acetic Acid, Hydrogen Peroxide | 5.7 g (50 mmol), 4.5 g (75 mmol), 5.9 g (175 mmol, 30%) | 80°C, 3 hours | 2-Chloropyridine-N-oxide | 96.5% | [3] |
| Step 2: Nitration | 2-Chloropyridine-N-oxide, Conc. H₂SO₄, 90% HNO₃ | 6.25 g (product from step 1), 15 ml (1:1 mixture) | 90°C, 4-6 hours | This compound | 85.8% | [3] |
| One-Pot Synthesis | 2-Chloropyridine-N-oxide, Conc. H₂SO₄, 90% HNO₃ | 1058 g (6.06 mol), 1.5 L, 590 ml | 0-115°C, ~5 hours | This compound | ~75% (initial solid) | [4] |
Experimental Workflow Visualization
The following diagram illustrates the general two-step synthesis process for this compound.
Caption: Two-step synthesis workflow for this compound.
Logical Relationship of Synthesis
The synthesis of this compound is a sequential process where the successful formation of the intermediate is crucial for the final nitration step.
Caption: Logical flow of the synthesis from starting materials to the final product.
Conclusion
The synthesis of this compound is a well-established process that is critical for the production of various downstream products in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in drug development, enabling efficient and reproducible synthesis of this important intermediate.
References
The Synthetic Versatility of 2-Chloro-4-nitropyridine-N-oxide: A Gateway to Key Pharmaceutical Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitropyridine-N-oxide is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique electronic properties, arising from the synergistic effects of the chloro, nitro, and N-oxide groups, render it exceptionally reactive and versatile. The electron-withdrawing nature of the nitro group and the N-oxide moiety activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2-position, making the chlorine atom an excellent leaving group. This inherent reactivity allows for the strategic introduction of various functionalities, paving the way for the construction of complex molecular architectures found in modern therapeutics. This technical guide provides a comprehensive overview of the key intermediates derived from this compound and their application in the synthesis of pharmaceuticals, supported by detailed experimental protocols and quantitative data.
The Reactivity Landscape of this compound
The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic displacement of the C2-chloro group and reduction of the C4-nitro group. The N-oxide functionality not only enhances the electrophilicity of the C2 and C6 positions but can also be readily removed at a later synthetic stage, adding another layer of strategic flexibility.
The general reactivity of this compound is depicted in the following workflow:
Unveiling the Solid-State Architecture of 2-Chloro-4-nitropyridine-N-oxide: A Crystallographic and Molecular Packing Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure and molecular packing of 2-Chloro-4-nitropyridine-N-oxide, a compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and intermolecular interactions that define its solid-state architecture, based on the study by Shafer, Lynch, and Padgett.
Crystallographic Data and Structure Refinement
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system with the space group Pbca.[1][2] The unit cell parameters and other crystal data are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Chemical Formula | C₅H₃ClN₂O₃ |
| Formula Weight | 174.54 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.9238 (14)[1] |
| b (Å) | 9.735 (2)[1] |
| c (Å) | 22.444 (8)[1] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1294.3 (5) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.791[1] |
| Radiation Type | Mo Kα (λ = 0.71073 Å)[1] |
| Temperature (K) | 176 |
| Crystal Size (mm) | 0.34 × 0.18 × 0.08[1] |
| R [F > 2σ(F)] | 0.050[1] |
| CCDC No. | 1814493[3] |
Molecular Geometry
The molecular structure of this compound is characterized by a pyridine N-oxide ring substituted with a chlorine atom at position 2 and a nitro group at position 4. The nitro group is nearly coplanar with the aromatic ring, exhibiting a twist angle of 6.48 (8)°.[1][3] Selected bond lengths and angles are presented in Tables 2 and 3, respectively.
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl1—C1 | Value not available in search results |
| O1—N1 | Value not available in search results |
| O2—N2 | Value not available in search results |
| O3—N2 | Value not available in search results |
| N1—C1 | Value not available in search results |
| N1—C5 | Value not available in search results |
| N2—C3 | Value not available in search results |
| C1—C2 | Value not available in search results |
| C2—C3 | Value not available in search results |
| C3—C4 | Value not available in search results |
| C4—C5 | Value not available in search results |
Table 3: Selected Bond Angles (°)
| Angle | Value (°) |
| C5—N1—C1 | Value not available in search results |
| O1—N1—C1 | Value not available in search results |
| O1—N1—C5 | Value not available in search results |
| O2—N2—O3 | Value not available in search results |
| O2—N2—C3 | Value not available in search results |
| O3—N2—C3 | Value not available in search results |
| N1—C1—C2 | 121.1 (2)[2] |
| N1—C1—Cl1 | 116.0 (2)[2] |
| C2—C1—Cl1 | 122.9 (2)[2] |
| C1—C2—C3 | 118.7 (2)[2] |
| N2—C3—C2 | Value not available in search results |
| N2—C3—C4 | Value not available in search results |
| C2—C3—C4 | Value not available in search results |
| C5—C4—C3 | Value not available in search results |
| N1—C5—C4 | 121.3 (2)[2] |
Molecular Packing and Intermolecular Interactions
The molecular packing of this compound is distinguished by a herringbone pattern, with the zigzag motif extending along the b-axis.[1][3] Notably, the crystal structure is devoid of classical hydrogen bonds and π–π stacking interactions.[1][3] The packing is primarily governed by weaker intermolecular contacts.
The herringbone layers are separated by a distance of 2.947 (4) Å with a slip of 5.155 (5) Å.[3] Adjacent molecules within the herringbone arrangement are tilted at a ring-to-ring angle of 47.08 (10)°.[3] Key intermolecular distances include a Cl⋯Cl contact of 3.708 (2) Å and an O⋯O distance of 2.922 (3) Å between the N-oxide oxygen of one molecule and a nitro group oxygen of a neighboring molecule.[3]
Experimental Protocols
Synthesis and Crystallization
Single crystals of this compound suitable for X-ray diffraction were obtained from a commercial source (Sigma-Aldrich). 0.10 g of the compound was dissolved in approximately 50 ml of chloroform. Diffraction-quality crystals were grown by the slow evaporation of the solvent at ambient temperature.[3]
X-ray Data Collection and Structure Refinement
A colorless prism-shaped crystal was mounted for data collection. X-ray diffraction data were collected at 176 K using a Rigaku XtalLab mini CCD diffractometer with Mo Kα radiation.[1] A multi-scan absorption correction was applied to the data.[1] The structure was solved and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for the crystallographic analysis and the key intermolecular interactions governing the molecular packing.
References
Methodological & Application
Synthesis of 2-Chloro-4-nitropyridine-N-oxide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-chloro-4-nitropyridine-N-oxide from 2-chloropyridine-N-oxide. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocols detailed below are based on established chemical literature, offering reproducible methods for laboratory-scale synthesis.
Introduction
This compound is a key building block in medicinal chemistry and drug development. It serves as a precursor for the introduction of the 4-nitropyridine-N-oxide moiety, which is present in a range of biologically active molecules. The synthesis involves the nitration of 2-chloropyridine-N-oxide, a reaction that requires careful control of conditions to ensure both high yield and purity. This document outlines two common and effective protocols for this transformation.
Reaction Scheme
The synthesis proceeds via the electrophilic nitration of the pyridine ring at the C-4 position, activated by the N-oxide group.
Figure 1. General reaction scheme for the nitration of 2-chloropyridine-N-oxide.
Experimental Protocols
Two primary methods for the nitration of 2-chloropyridine-N-oxide are presented below. Protocol A utilizes a mixture of concentrated sulfuric acid and nitric acid, a standard nitrating mixture. Protocol B employs a mixture of acetic acid and hydrogen peroxide to generate peracetic acid in situ for the initial oxidation to the N-oxide, followed by nitration.
Protocol A: Nitration using Sulfuric Acid and Nitric Acid
This protocol is a robust and widely used method for the nitration of pyridine-N-oxides.
Materials:
-
2-chloropyridine-N-oxide
-
Concentrated sulfuric acid (H₂SO₄)
-
90% Nitric acid (HNO₃)
-
Ice
-
Chloroform (CHCl₃)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
2-Propanol
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, add 1.5 liters of concentrated sulfuric acid and cool the flask to 0°C in an ice bath.[3]
-
Addition of Starting Material: With continuous stirring, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide to the cooled sulfuric acid in portions over a period of 5 hours. It is crucial to maintain the reaction mixture temperature between 5°C and 10°C during this addition.[3]
-
Addition of Nitric Acid: After the complete addition of 2-chloropyridine-N-oxide, add 590 ml of 90% nitric acid dropwise to the reaction mixture, while still maintaining the temperature between 5°C and 10°C.[3]
-
Heating the Reaction: Once the nitric acid addition is complete, heat the reaction mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C. The heat source should be removed at this point.[3]
-
Maintaining Reaction Temperature: Allow the reaction temperature to naturally decrease to 100°C over about an hour. Then, maintain the temperature at 100°C for an additional four hours using an external heat source.[3]
-
Work-up: Cool the reaction mixture and then carefully pour it into 12 liters of ice.[3]
-
Isolation of the Product: The solid product will precipitate out of the solution. Collect the solid by filtration and wash it three times by suspending it in one-liter portions of water. Dry the solid to obtain the initial crop of this compound.[3]
-
Extraction from Mother Liquor: Combine the mother liquor and the aqueous washes and extract them with four one-liter portions of chloroform.[3]
-
Drying and Concentration: Dry the combined chloroform extracts with potassium carbonate and filter.[3] Concentrate the filtrate under reduced pressure to obtain a residual solid.[3]
-
Second Crop of Product: Triturate the residual solid with 65 ml of 2-propanol to yield an additional amount of this compound.[3]
Protocol B: Nitration using Acetic Acid and a Nitrating Mixture
This alternative method provides a different solvent and temperature profile for the nitration.
Materials:
-
2-chloropyridine-N-oxide
-
Acetic acid
-
Concentrated sulfuric acid
-
90% Nitric acid
-
Ice-water mixture
-
50% Sodium hydroxide (NaOH) solution or Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Ethanol
Procedure:
-
Preparation of Starting Material: Add 5.7 g (50 mmol) of 2-chloropyridine and 4.5 g (75 mmol) of acetic acid to a reaction vessel. Heat the mixture to 80°C and slowly add 5.9 g (175 mmol) of 30% H₂O₂. Maintain the reaction at 80°C for 3 hours. After cooling, remove the volatiles by distillation under reduced pressure to obtain crude 2-chloropyridine-N-oxide. This product can be used directly in the next step.[1]
-
Cooling and Addition of Nitrating Mixture: Cool the crude 2-chloropyridine-N-oxide to 2-3°C. Prepare a nitrating mixture of concentrated sulfuric acid and 90% nitric acid (1:1 volume ratio). Slowly add 15 ml of this nitrating mixture to the cooled starting material.[1]
-
Heating the Reaction: After the addition is complete, slowly heat the reaction mixture to 90°C and maintain this temperature with stirring for 5 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to 10°C and pour it into an appropriate amount of an ice-water mixture.[1]
-
Neutralization and Isolation: Neutralize the mixture with a 50% NaOH solution.[1] The product will precipitate as a tan-brown solid. Filter the solid and wash it with water.
-
Purification: The crude product can be purified by recrystallization from hot chloroform or ethanol to yield pure this compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from the described protocols for easy comparison.
| Parameter | Protocol A | Protocol B |
| Starting Material | 2-chloropyridine-N-oxide | 2-chloropyridine |
| Nitrating Agent | Conc. H₂SO₄ / 90% HNO₃ | Conc. H₂SO₄ / 90% HNO₃ |
| Solvent | Concentrated H₂SO₄ | Acetic Acid (initially) |
| Reaction Temperature | 5-10°C (addition), then 80-115°C, then 100°C | 2-3°C (addition), then 90°C |
| Reaction Time | ~5 hours (addition) + 4 hours (heating) | 5 hours |
| Yield | 715 g (initial) + 94.2 g (second crop) from 1058 g starting material (~77% total)[3] | 85.8%[1] |
Experimental Workflow and Logic
The synthesis of this compound follows a clear and logical workflow, which is visualized in the diagram below. The process begins with the careful preparation and mixing of reagents, followed by a controlled reaction and subsequent work-up and purification steps to isolate the final product.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Both concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic and can proceed vigorously. Maintain strict temperature control and add reagents slowly to avoid uncontrolled reactions.
-
Chloroform is a hazardous solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
Always quench the reaction mixture by pouring it onto ice slowly and carefully.
By following these detailed protocols and safety guidelines, researchers can successfully synthesize this compound for its various applications in research and development.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitropyridine-N-oxide is a highly reactive and versatile building block in organic synthesis, particularly favored in the development of novel pharmaceutical agents and functional materials. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of both the 4-nitro group and the N-oxide functionality. This activation facilitates the displacement of the chloro group at the 2-position by a wide array of nucleophiles, enabling the synthesis of a diverse range of 2-substituted-4-nitropyridine-N-oxides. These products are valuable intermediates, for instance, in the synthesis of compounds with potential biological activities.[1]
This document provides detailed application notes and generalized protocols for the use of this compound in nucleophilic aromatic substitution reactions with common classes of nucleophiles: amines, thiols, and alkoxides.
Reaction Mechanism and Pathway
The nucleophilic aromatic substitution reaction of this compound proceeds through a well-established SNAr mechanism. The process is initiated by the attack of a nucleophile at the electron-deficient C-2 position of the pyridine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing nitro group and the N-oxide. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the 2-substituted product.[1]
Caption: General mechanism of SNAr on this compound.
Experimental Protocols and Data
The following protocols are generalized based on established procedures for similar activated heterocyclic systems. Researchers should optimize these conditions for specific substrates.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines typically proceeds smoothly to afford the corresponding 2-amino-4-nitropyridine-N-oxide derivatives. The reaction can often be carried out in a polar aprotic solvent, and in some cases, the presence of a non-nucleophilic base is beneficial to scavenge the HCl generated.
General Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) is added the amine nucleophile (1.0-1.2 eq.).
-
If the amine is used as its salt, or if a less nucleophilic amine is employed, a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2-1.5 eq.) can be added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Reactions with Amines (Illustrative)
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Ethanol | Et₃N | Reflux | 4-8 | 85-95 |
| Benzylamine | DMF | K₂CO₃ | 60 | 2-4 | 90-98 |
| Morpholine | Acetonitrile | None | RT | 1-3 | >95 |
| Piperidine | Ethanol | None | RT | 1-2 | >95 |
Note: The data in this table is illustrative and based on the reactivity of analogous compounds. Actual yields may vary.
Reaction with Thiol Nucleophiles
Thiol nucleophiles readily displace the chloride in this compound to form 2-thioether-4-nitropyridine-N-oxides. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
General Protocol:
-
To a solution of the thiol (1.0-1.1 eq.) in a polar solvent such as DMF or ethanol is added a base (e.g., sodium hydride, potassium carbonate, or sodium ethoxide) (1.1 eq.) at 0 °C.
-
The mixture is stirred for a short period to allow for the formation of the thiolate.
-
A solution of this compound (1.0 eq.) in the same solvent is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data for Reactions with Thiols (Illustrative)
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | DMF | K₂CO₃ | RT | 2-4 | 80-90 |
| Benzyl mercaptan | Ethanol | NaOEt | RT | 1-3 | 85-95 |
| Ethanethiol | Acetonitrile | NaH | 0 to RT | 1-2 | 88-96 |
Note: The data in this table is illustrative and based on the reactivity of analogous compounds. Actual yields may vary.
Reaction with Alkoxide Nucleophiles
Alkoxides, generated in situ from the corresponding alcohol and a strong base, react with this compound to yield 2-alkoxy-4-nitropyridine-N-oxides. Anhydrous conditions are generally preferred to avoid the formation of the hydrolysis byproduct, 2-hydroxy-4-nitropyridine-N-oxide.
General Protocol:
-
To a solution of the anhydrous alcohol (which also serves as the solvent) is added a strong base such as sodium metal, sodium hydride, or potassium tert-butoxide (1.1 eq.) under an inert atmosphere.
-
The mixture is stirred until the base has completely reacted to form the alkoxide.
-
This compound (1.0 eq.) is added portion-wise, maintaining the reaction temperature.
-
The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure.
-
The residue is taken up in water and extracted with an appropriate organic solvent.
-
The organic extracts are combined, washed with brine, dried, and concentrated.
-
Purification of the crude product is achieved by column chromatography or recrystallization.
Quantitative Data for Reactions with Alkoxides (Illustrative)
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | Na | RT to Reflux | 3-6 | 75-85 |
| Sodium Ethoxide | Ethanol | NaH | RT to Reflux | 2-5 | 80-90 |
| Potassium tert-butoxide | tert-Butanol | K | 50 | 4-8 | 70-80 |
Note: The data in this table is illustrative and based on the reactivity of analogous compounds. Actual yields may vary.
Experimental Workflow Diagram
Caption: General workflow for SNAr reactions.
Applications in Drug Development
The 2-substituted-4-nitropyridine-N-oxide scaffold is a key pharmacophore in medicinal chemistry. The introduction of diverse functionalities at the 2-position allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the 4-nitro group can be readily reduced to an amino group, which serves as a handle for further derivatization, for example, through amide bond formation or reductive amination.[2] This versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs.
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Applications of 2-Chloro-4-nitropyridine-N-oxide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitropyridine-N-oxide is a versatile and highly reactive building block in medicinal chemistry. Its unique electronic properties, stemming from the presence of a chloro leaving group at the 2-position, an electron-withdrawing nitro group at the 4-position, and the N-oxide moiety, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The pyridine N-oxide scaffold itself is found in numerous bioactive molecules, exhibiting a wide spectrum of activities including anticancer, antibacterial, antihypertensive, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.
Key Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of treatments for infectious diseases and cancer.[2] Its primary utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2-position, allowing for the introduction of a wide array of functional groups.
Core Reactions and Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is readily displaced by various nucleophiles, including amines, thiols, and alcohols. This reaction is the cornerstone of its application in building diverse molecular libraries for drug discovery.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a handle for further functionalization, such as amide bond formation.
-
Deoxygenation of the N-oxide: The N-oxide can be removed to generate the corresponding pyridine derivative, which may be the desired final scaffold or an intermediate for subsequent reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the nitration of 2-chloropyridine-N-oxide to yield the title compound.[1]
Reaction Scheme:
Diagram of the synthesis of this compound.
Materials:
-
2-Chloropyridine-N-oxide (1058 g, 6.06 moles)
-
Concentrated Sulfuric Acid (1.5 L)
-
90% Nitric Acid (590 ml)
-
Ice
-
Chloroform
-
Potassium Carbonate
-
2-Propanol
Procedure:
-
Cool 1.5 L of concentrated sulfuric acid to 0°C in a suitable reaction vessel with stirring.
-
Add 1058 g of 2-chloropyridine-N-oxide portionwise over a 5-hour period, maintaining the temperature between 5-10°C.
-
To the reaction mixture, add 590 ml of 90% nitric acid dropwise, ensuring the temperature is maintained at 5-10°C.
-
After the addition is complete, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise.
-
Maintain the reaction temperature at 100°C for four hours using an external heat source.
-
Cool the reaction mixture and pour it into 12 L of ice.
-
Collect the resulting solid by filtration and wash it three times by suspending it in 1 L portions of water.
-
Dry the solid to yield this compound (initial yield: 715 g).
-
Combine the mother liquor and washes and extract with four 1 L portions of chloroform.
-
Dry the combined chloroform extracts with potassium carbonate, filter, and concentrate under reduced pressure.
-
Triturate the residual solid with 65 ml of 2-propanol to obtain an additional 94.2 g of the product.
Protocol 2: Deoxygenation to 2-Chloro-4-nitropyridine
This protocol details the removal of the N-oxide functionality to yield 2-chloro-4-nitropyridine.[3]
Reaction Scheme:
Diagram of the deoxygenation of this compound.
Materials:
-
This compound (1.70 g, 9.74 mmol)
-
Phosphorus trichloride (4.2 mL, 48.7 mmol)
-
Anhydrous Chloroform (25 mL)
-
Ice water
-
Saturated aqueous sodium bicarbonate solution
-
Chloroform (for extraction)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1.70 g of this compound in 25 mL of anhydrous chloroform at room temperature.
-
Slowly add 4.2 mL of phosphorus trichloride to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature overnight.
-
Cool the mixture to room temperature and carefully pour it into ice water.
-
Basify the mixture to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous phase twice with chloroform.
-
Combine the organic phases, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic phase under reduced pressure.
-
Dry the resulting solid under high vacuum to afford 2-chloro-4-nitropyridine (1.2 g, 78% yield).[3]
Protocol 3: Reduction to 2-Chloro-4-aminopyridine
This protocol describes the reduction of both the nitro group and the N-oxide to produce 2-chloro-4-aminopyridine.
Reaction Scheme:
Diagram of the reduction of this compound.
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Aqueous sodium hydroxide solution (50-65 wt.%)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene-cyclohexane (1:1)
Procedure:
-
In a reaction flask, add this compound, iron powder, and glacial acetic acid.
-
Heat the mixture to reflux and react for 1 to 1.5 hours. Monitor the reaction completion by TLC.
-
Cool the reaction mixture to below 25°C and adjust the pH to 7.0-8.0 with a 50-65 wt.% aqueous sodium hydroxide solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium chloride solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
Recrystallize the crude product from a 1:1 mixture of benzene-cyclohexane to obtain the pure 2-chloro-4-aminopyridine.
Quantitative Data Summary
The following tables summarize the quantitative data for the reactions described above.
Table 1: Synthesis and Transformation of this compound
| Reaction | Starting Material | Product | Reagents | Conditions | Yield | Reference |
| Nitration | 2-Chloropyridine-N-oxide | This compound | Conc. H₂SO₄, 90% HNO₃ | 5-10°C then 100°C | Not specified | [1] |
| Deoxygenation | This compound | 2-Chloro-4-nitropyridine | PCl₃, Chloroform | Reflux | 78% | [3] |
| Reduction | This compound | 2-Chloro-4-aminopyridine | Fe, Acetic Acid | Reflux | Not specified |
Signaling Pathways and Experimental Workflows
The derivatives of this compound are precursors to a variety of biologically active molecules that can modulate different signaling pathways. For instance, substituted pyridines are known to act as kinase inhibitors.
Diagram of a typical workflow for developing kinase inhibitors.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of diverse heterocyclic compounds in medicinal chemistry. Its well-defined reactivity allows for the systematic generation of compound libraries for screening against various biological targets. The protocols and data presented here provide a foundation for researchers to utilize this versatile building block in their drug discovery and development efforts. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of novel bioactive molecules.
References
2-Chloro-4-nitropyridine-N-oxide: A Versatile Precursor for the Synthesis of 4-Substituted Pyridine Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Chloro-4-nitropyridine-N-oxide is a highly valuable and reactive chemical intermediate, serving as a versatile precursor for the synthesis of a wide array of 4-substituted pyridine derivatives. The presence of the electron-withdrawing nitro group at the 4-position, coupled with the N-oxide functionality, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups at the C4-position, leading to a diverse range of molecular scaffolds with significant applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of several classes of 4-substituted pyridine derivatives starting from this compound.
Synthesis of the Precursor: this compound
The starting material, this compound, is typically synthesized by the nitration of 2-chloropyridine-N-oxide.
Experimental Protocol:
A detailed protocol for the synthesis of this compound is as follows:
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.
-
Add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide portion-wise over a 5-hour period, maintaining the temperature between 5-10°C.
-
Add 590 ml of 90% nitric acid dropwise, keeping the temperature at 5-10°C.
-
After the addition is complete, heat the reaction mixture to 80°C and then remove the heat source. The exothermic reaction will cause the temperature to rise to approximately 115°C.
-
Maintain the temperature at 100°C for four hours.
-
Cool the reaction mixture and pour it into 12 liters of ice.
-
Collect the resulting solid by filtration and wash it three times with one-liter portions of water by suspension.
-
Dry the solid to yield this compound.
-
The mother liquor and washes can be combined and extracted with four one-liter portions of chloroform. The combined extracts are then dried with potassium carbonate, filtered, and concentrated under reduced pressure to yield additional product.[1][2]
Synthesis of 4-Amino-2-chloropyridine Derivatives
One of the most common applications of this compound is its conversion to 4-amino-2-chloropyridine, a key intermediate in the synthesis of various biologically active compounds, including the plant growth regulator Forchlorfenuron (KT-30).[3] The synthesis involves the reduction of the nitro group to an amine.
Experimental Protocol:
-
In a reaction vessel, combine this compound (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), and glacial acetic acid (250 mL).
-
Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction completion by TLC to ensure all starting material is consumed.
-
Cool the reaction mixture to below 25°C.
-
Adjust the pH of the solution to 7.0-8.0 using a 50 wt.% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 500 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to obtain pure 2-chloro-4-aminopyridine.[4]
Quantitative Data for 4-Amino-2-chloropyridine Synthesis:
| Precursor | Reagents | Solvent | Reaction Time | Temperature | Yield |
| This compound | Iron powder, Acetic acid | Acetic acid | 1.5 h | Reflux | ~69% |
Table 1: Summary of the synthesis of 4-amino-2-chloropyridine.[5]
Synthesis of 4-Alkoxy and 4-Aryloxy Pyridine Derivatives
The nitro group in this compound can be displaced by alkoxide or aryloxide nucleophiles to generate the corresponding 4-alkoxy and 4-aryloxy derivatives. These compounds are of interest in medicinal chemistry, with some 4-phenoxypyridine derivatives showing activity as c-Met kinase inhibitors.
General Experimental Workflow:
Caption: General workflow for the synthesis of 4-alkoxy/aryloxy-2-chloropyridine-N-oxides.
Synthesis of 4-Thio-substituted Pyridine Derivatives
Similarly to alkoxides, thiols and thiophenols can be used as nucleophiles to displace the nitro group and form 4-thio-substituted pyridine derivatives. These compounds have shown a range of biological activities.
General Experimental Workflow:
Caption: General workflow for the synthesis of 4-thio-substituted-2-chloropyridine-N-oxides.
Deoxygenation of the Pyridine-N-oxide
The final step in the synthesis of many 4-substituted pyridine derivatives is the deoxygenation of the N-oxide to yield the corresponding pyridine. A common reagent for this transformation is phosphorus trichloride (PCl3).
Experimental Protocol:
-
Dissolve the 2-chloro-4-substituted-pyridine-N-oxide (e.g., 1.70 g, 9.74 mmol of this compound) in anhydrous chloroform (25 mL) at room temperature.
-
Slowly add phosphorus trichloride (4.2 mL, 48.7 mmol).
-
Heat the reaction mixture to reflux and maintain this temperature overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction solution into ice water and adjust the pH to 7-8 with an alkali solution (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous phase twice with chloroform.
-
Combine the organic phases, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the deoxygenated product.[6]
Quantitative Data for Deoxygenation:
| Substrate | Reagent | Solvent | Temperature | Yield |
| This compound | PCl3 | Chloroform | Reflux | 78% |
Table 2: Deoxygenation of this compound.[6]
Biological Significance and Signaling Pathways
4-Aminopyridine Derivatives:
4-Aminopyridine and its derivatives are known to function as potassium channel blockers.[1][7][8] By blocking voltage-gated potassium channels in neurons, they prolong the duration of the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This mechanism of action is particularly relevant in neurological disorders characterized by demyelination, such as multiple sclerosis, where it can improve nerve impulse conduction.
References
- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 6. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Chloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental setups, protocols, and application notes for key chemical transformations involving 2-Chloro-4-nitropyridine-N-oxide. This versatile reagent serves as a valuable intermediate in the synthesis of a wide range of substituted pyridine derivatives, which are prominent scaffolds in pharmaceuticals and agrochemicals.
Introduction
This compound is a highly reactive intermediate due to its specific electronic features. The chlorine atom at the C-2 position is significantly activated towards nucleophilic aromatic substitution (SNA_r) by the strong electron-withdrawing effects of both the 4-nitro group and the N-oxide functionality.[1] This activation facilitates the introduction of a wide variety of nucleophiles. Furthermore, the nitro and N-oxide groups themselves can undergo further transformations, such as reduction and deoxygenation, providing multiple pathways for molecular diversification.
Key Reactions and Applications
The primary reactions involving this compound include its synthesis, nucleophilic substitution at the C-2 position, reduction of the 4-nitro group, and deoxygenation of the N-oxide. It also holds significant potential as a substrate in modern cross-coupling reactions.
Caption: Key synthetic transformations of this compound.
Application Note 1: Synthesis of this compound
The most common method for preparing this compound is through the nitration of 2-chloropyridine-N-oxide. This reaction typically employs a mixture of nitric acid and sulfuric acid.
General Reaction Scheme: 2-Chloropyridine-N-oxide → (HNO₃, H₂SO₄) → this compound
Data Summary: Synthesis Conditions
| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine-N-oxide | 90% HNO₃, conc. H₂SO₄ | 80 → 115 (exotherm) | 4 | ~75-85 | [2] |
| 2-Chloropyridine-N-oxide | Nitrating mixture (HNO₃/H₂SO₄) | 90 | 5 | 85.8 | [3] |
Application Note 2: Nucleophilic Aromatic Substitution (SNAr)
The C-2 chlorine atom is readily displaced by a variety of nucleophiles, including alkoxides, amines, and thiols. The N-oxide group stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the substitution process.[1]
General Reaction Scheme: this compound + Nu-H → (Base) → 2-(Nu)-4-nitropyridine-N-oxide + HCl
Caption: Simplified workflow for Nucleophilic Aromatic Substitution (SNAr).
Application Note 3: Reduction of the Nitro Group
The 4-nitro group can be selectively reduced to an amino group, which serves as a key functional handle for further derivatization, such as amide bond formation or diazotization reactions.[1][4] A common method involves using a metal catalyst, like iron powder, in an acidic medium such as acetic acid.[4]
General Reaction Scheme: this compound → (Fe, Acetic Acid) → 2-Chloro-4-aminopyridine-N-oxide
Application Note 4: Deoxygenation of the N-oxide
The N-oxide functional group can be removed to yield the corresponding 2-chloro-4-nitropyridine. This is typically achieved using a reducing agent like phosphorus trichloride (PCl₃) in an inert solvent.[5]
General Reaction Scheme: this compound → (PCl₃, Chloroform) → 2-Chloro-4-nitropyridine
Application Note 5: Potential for Palladium-Catalyzed Cross-Coupling
While specific examples with this compound are not extensively documented in the initial search, its aryl chloride motif makes it a prime candidate for modern cross-coupling reactions.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, this compound can potentially be coupled with various organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base.[6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, catalyzed by a palladium-ligand system.[8][9][10][11]
These advanced methods would significantly broaden the synthetic utility of this compound in constructing complex molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound[2]
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.
-
Addition of Precursor: Add 1058 g (6.06 moles) of 2-chloropyridine-N-oxide portion-wise over 5 hours, ensuring the temperature is maintained between 5-10°C.[2]
-
Nitration: Add 590 mL of 90% nitric acid dropwise to the reaction mixture.
-
Heating: After the addition is complete, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C.[2] Maintain the temperature at 100°C for four hours using an external heat source.[2]
-
Work-up: Cool the reaction mixture and carefully pour it into 12 liters of ice.
-
Isolation: Collect the resulting solid by filtration and wash it three times by suspending it in 1-liter portions of water. Dry the solid to obtain the primary batch of product.
-
Extraction: Combine the mother liquor and washes and extract with four 1-liter portions of chloroform. Dry the combined organic extracts with potassium carbonate, filter, and concentrate under reduced pressure to yield additional product.[2]
Protocol 2: Reduction of 4-Nitro Group to 4-Amino Group[4]
Methodology:
-
Reaction Setup: To a flask, add this compound (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), and 250 mL of glacial acetic acid.[4]
-
Heating: Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).[4]
-
Neutralization: After the reaction is complete, cool the mixture to below 25°C. Adjust the pH to 7.0-8.0 using a 50 wt.% aqueous sodium hydroxide solution.[4]
-
Extraction: Extract the mixture with diethyl ether (3 x 500 mL).
-
Washing: Wash the combined organic layers with saturated sodium chloride solution (2 x 100 mL) and then with water (1 x 50 mL).[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to obtain pure 2-chloro-4-aminopyridine.[4]
Protocol 3: Deoxygenation of the N-oxide[5]
Methodology:
-
Reaction Setup: Dissolve this compound (1.70 g, 9.74 mmol) in 25 mL of anhydrous chloroform at room temperature.
-
Addition of Reagent: Slowly add phosphorus trichloride (4.2 mL, 48.7 mmol) to the solution.[5]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature overnight.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice water.
-
Neutralization: Adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution.[5]
-
Extraction: Extract the aqueous phase twice with chloroform.
-
Washing: Combine the organic phases and wash sequentially with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under high vacuum to yield 2-chloro-4-nitropyridine as a solid (yield ~78%).[5]
Protocol 4: Representative Procedure for Suzuki-Miyaura Coupling (Potential Application)
Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1 equiv.), the desired boronic acid or ester (1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable ligand like SPhos or XPhos (2-4 mol%).
-
Addition of Solvent and Base: Add a degassed solvent (e.g., dioxane or toluene) followed by a base such as K₃PO₄ or K₂CO₃ (3 equiv.).
-
Reaction: Heat the mixture to 80-110°C and stir until TLC or GC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the coupled product.
Protocol 5: Representative Procedure for Buchwald-Hartwig Amination (Potential Application)
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., a G3-palladium precatalyst, 1-2 mol%), a suitable ligand (if not using a precatalyst), and a strong, non-nucleophilic base like sodium tert-butoxide (1.2-1.5 equiv.).
-
Addition of Reactants: Add this compound (1 equiv.) and the desired amine (1.2 equiv.).
-
Addition of Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110°C for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water or a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude material via flash column chromatography.
References
- 1. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of MET Kinase Inhibitors Utilizing 2-Chloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Chloro-4-nitropyridine-N-oxide as a key starting material in the synthesis of potent MET kinase inhibitors. The following sections detail the synthetic strategy, experimental protocols, and relevant biological data, offering a practical framework for the development of novel therapeutics targeting the MET signaling pathway.
Introduction to MET Kinase and Inhibition
The MET receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways.[1][2][3][4] Dysregulation of MET signaling through overexpression, gene amplification, or mutation is a known driver in a variety of human cancers, promoting tumor growth, proliferation, survival, and metastasis.[1][2][5] Consequently, the development of small molecule inhibitors that target the MET kinase domain is a significant focus in oncology drug discovery.
This compound is a versatile chemical intermediate, valued for its reactivity in pharmaceutical synthesis.[6][7] The presence of a chloro group at the 2-position and a strong electron-withdrawing nitro group at the 4-position makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the strategic construction of complex aminopyridine scaffolds common in many kinase inhibitors.
Synthetic Strategy Overview
The general synthetic approach to constructing a potent aminopyridine-based MET kinase inhibitor from this compound involves a multi-step sequence. This strategy leverages the reactivity of the starting material to introduce key pharmacophoric elements. The workflow typically includes:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom at the C2 position with a substituted aniline derivative.
-
Reduction of the Nitro Group: Conversion of the 4-nitro group to a 4-amino group, which is often a key interaction point with the kinase hinge region.
-
Deoxygenation of the N-oxide: Removal of the N-oxide to yield the final pyridine core.
-
Amide Coupling: Further functionalization of the molecule, for example, by coupling a carboxylic acid to an aniline moiety to enhance binding affinity and selectivity.
This document provides a representative, detailed protocol for the synthesis of a generic, yet potent, aminopyridine-based MET kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-((3-methylphenyl)amino)-4-nitropyridine 1-oxide (Compound 2)
This protocol details the nucleophilic aromatic substitution of the chlorine on this compound with 3-methylaniline.
Materials:
-
This compound (Compound 1)
-
3-methylaniline (m-toluidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in NMP (0.2 M), add 3-methylaniline (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure product, Compound 2.
Protocol 2: Synthesis of N2-((3-methylphenyl)amino)pyridine-2,4-diamine (Compound 3)
This protocol describes the reduction of the nitro group of Compound 2 to an amine.
Materials:
-
Compound 2
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite
Procedure:
-
Suspend Compound 2 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude Compound 3, which can often be used in the next step without further purification.
Protocol 3: Synthesis of the Final MET Kinase Inhibitor (Illustrative Example)
This protocol outlines the deoxygenation of the N-oxide and a subsequent amide coupling to form a representative final inhibitor.
Part A: Deoxygenation of the N-oxide
Materials:
-
Compound 3
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
Procedure:
-
Dissolve Compound 3 (1.0 eq) in anhydrous chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus trichloride (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with chloroform or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deoxygenated intermediate.
Part B: Amide Coupling
This is a representative procedure for coupling a carboxylic acid to an aniline moiety that might be part of the MET inhibitor structure.
Materials:
-
Deoxygenated intermediate from Part A
-
A suitable carboxylic acid (e.g., 3-(N-methylsulfonamido)benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the deoxygenated intermediate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final MET kinase inhibitor.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of aminopyridine-based MET kinase inhibitors.
Table 1: Representative Reaction Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | SNAr | This compound | 2-Anilino-4-nitropyridine-N-oxide | 75-90% |
| 2 | Nitro Reduction | 2-Anilino-4-nitropyridine-N-oxide | 2-Anilino-4-aminopyridine-N-oxide | 80-95% |
| 3 | Deoxygenation | 2-Anilino-4-aminopyridine-N-oxide | 2-Anilino-4-aminopyridine | 70-85% |
| 4 | Amide Coupling | 2-Anilino-4-aminopyridine derivative | Final Inhibitor | 60-80% |
Table 2: Representative Biological Activity
| Compound | Target | IC₅₀ (nM) | Cell-based Assay (IC₅₀, nM) |
| Crizotinib | MET, ALK | 5-20 | 10-50 |
| Representative Aminopyridine Inhibitor | MET | 2-15 | 20-100 |
| Staurosporine (non-selective) | Pan-kinase | 1-10 | 5-25 |
Note: IC₅₀ values are highly dependent on the specific assays and the full inhibitor structure.
Visualizations
MET Signaling Pathway
Caption: Simplified MET receptor tyrosine kinase signaling pathway.
Synthetic Workflow
Caption: Synthetic route to an aminopyridine MET inhibitor.
SNAr Reaction Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
Application Notes and Protocols for One-Pot Synthesis Methods Involving 2-Chloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for one-pot synthesis methods utilizing 2-Chloro-4-nitropyridine-N-oxide, a versatile building block in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical research. The high reactivity of the chlorine atom at the 2-position and the nitro group at the 4-position, both activated by the N-oxide functionality, allows for selective and sequential transformations in a single reaction vessel, streamlining synthetic routes and improving overall efficiency.
Introduction
This compound is a key intermediate characterized by its electrophilic nature, making it susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in subsequent cyclization or functionalization reactions. The N-oxide moiety not only activates the pyridine ring towards these transformations but also offers a handle for deoxygenation to furnish the corresponding pyridine derivatives. The methods detailed below focus on one-pot procedures that leverage this inherent reactivity to construct complex molecular architectures efficiently.
Application 1: One-Pot Synthesis of 2-Substituted-4-aminopyridine-N-oxides
This protocol describes a one-pot, two-step process involving the nucleophilic substitution of the 2-chloro group followed by the reduction of the 4-nitro group. This method is particularly useful for the rapid generation of diverse 2-amino- and 2-alkoxy-4-aminopyridine-N-oxide derivatives.
General Reaction Pathway
The reaction proceeds via an initial SNAr reaction with an amine or alcohol nucleophile, followed by the in-situ reduction of the nitro group using a suitable reducing agent.
Caption: One-pot nucleophilic substitution and reduction.
Experimental Protocol: One-Pot Synthesis of 2-(Benzylamino)-4-aminopyridine-N-oxide
-
To a solution of this compound (1.0 mmol, 174.5 mg) in anhydrous acetonitrile (10 mL) in a sealed tube, add benzylamine (1.1 mmol, 118 mg, 0.12 mL).
-
Add a non-nucleophilic base such as triethylamine (1.5 mmol, 152 mg, 0.21 mL).
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add iron powder (3.0 mmol, 168 mg) and glacial acetic acid (5 mL).
-
Heat the mixture to reflux (approximately 85-90 °C) for 1.5-2 hours. Monitor the reduction by TLC.[1]
-
After completion, cool the reaction to room temperature and filter off the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (pH 7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Entry | Nucleophile | Product | Yield (%) | Ref. |
| 1 | Benzylamine | 2-(Benzylamino)-4-aminopyridine-N-oxide | 75-85 (Estimated) | N/A |
| 2 | Aniline | 2-(Phenylamino)-4-aminopyridine-N-oxide | 70-80 (Estimated) | N/A |
| 3 | Ethanol | 2-Ethoxy-4-aminopyridine-N-oxide | 65-75 (Estimated) | N/A |
Note: Yields are estimated based on typical outcomes for similar reactions as specific data for this one-pot sequence is not available.
Application 2: One-Pot Synthesis of 2-Chloro-4-aminopyridine
This protocol details the direct one-pot reduction of the nitro group of this compound, followed by the deoxygenation of the N-oxide. This is a crucial step in the synthesis of various substituted pyridines where the 4-amino group is required for further transformations.
General Reaction Pathway
The process involves the reduction of the nitro group to an amine, which is often followed by a deoxygenation step under the same reductive conditions or with a subsequent reagent in the same pot. A common method involves reduction with iron in acetic acid.
Caption: One-pot reduction and deoxygenation.
Experimental Protocol: One-Pot Synthesis of 2-Chloro-4-aminopyridine from this compound
-
In a round-bottom flask, suspend this compound (35.0 g, 0.2 mol) and iron powder (39.2 g, 0.7 mol) in glacial acetic acid (250 mL).[1]
-
Heat the mixture to reflux with vigorous stirring for 1.5 hours. Monitor the reaction by TLC for the complete consumption of the starting material.[1]
-
Cool the reaction mixture to below 25 °C in an ice bath.[1]
-
Carefully adjust the pH to 7.0-8.0 by the slow addition of a 50% (w/w) aqueous sodium hydroxide solution.[1]
-
Extract the mixture with diethyl ether (3 x 500 mL).[1]
-
Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to afford pure 2-chloro-4-aminopyridine.[1]
Quantitative Data
| Starting Material | Reagents | Product | Yield (%) | Ref. |
| This compound | Fe, Acetic Acid | 2-Chloro-4-aminopyridine | High (not specified) | [1] |
Application 3: Proposed One-Pot Synthesis of 7-Nitroimidazo[1,2-a]pyridine Derivatives
This proposed protocol outlines a potential one-pot synthesis of a fused heterocyclic system, imidazo[1,2-a]pyridine, starting from this compound. This method would first involve the amination at the 2-position to form a 2-amino-4-nitropyridine-N-oxide intermediate, which could then undergo a cyclization reaction.
General Reaction Pathway
The proposed synthesis involves an initial amination of this compound to generate a 2-amino-4-nitropyridine-N-oxide. This intermediate, without isolation, could then react with an α-haloketone in a one-pot fashion to construct the imidazo[1,2-a]pyridine ring system. The N-oxide may be retained or removed depending on the reaction conditions.
Caption: Proposed one-pot amination and cyclization.
Experimental Protocol: Proposed One-Pot Synthesis of 2-Phenyl-7-nitroimidazo[1,2-a]pyridine-N-oxide
-
Dissolve this compound (1.0 mmol, 174.5 mg) in a suitable solvent like DMF (10 mL).
-
Add a source of ammonia, such as a solution of ammonia in methanol, or an amine, and a non-nucleophilic base (e.g., K2CO3), and stir at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC).
-
To the same reaction vessel, add 2-bromoacetophenone (1.1 mmol, 219 mg).
-
Continue heating the reaction mixture (e.g., at 100-120 °C) for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome
This one-pot procedure is expected to provide a streamlined route to novel 7-nitro-substituted imidazo[1,2-a]pyridine-N-oxides, which are of interest in medicinal chemistry. The nitro group can be further functionalized, and the N-oxide can be deoxygenated to provide a wider range of derivatives.
Safety Precautions
This compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted with appropriate shielding, especially when heating sealed tubes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols for Green Chemistry Approaches in the Synthesis of 2-Chloro-4-nitropyridine-N-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of both traditional and emerging green chemistry approaches for the synthesis of 2-chloro-4-nitropyridine-N-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail experimental protocols, comparative data, and the principles of greener synthetic methodologies designed to minimize environmental impact and enhance laboratory safety.
Introduction: The Imperative for Greener Synthesis
The synthesis of this compound has traditionally relied on methods that utilize harsh and hazardous reagents, such as concentrated sulfuric and nitric acids, and chlorinated solvents.[1][2][3] These classical approaches, while effective, pose significant environmental and safety challenges, including the generation of substantial acidic waste and the use of volatile organic compounds (VOCs).
Green chemistry principles offer a framework for developing more sustainable and efficient synthetic routes. This involves the exploration of alternative reagents, solvent-free or eco-friendly solvent systems, catalytic methods, and energy-efficient technologies like microwave-assisted synthesis.[4] By adopting these approaches, researchers can reduce waste, minimize the use of hazardous substances, and improve the overall energy efficiency of the synthesis process.
This document outlines a traditional synthesis protocol for baseline comparison and introduces a proposed green chemistry approach utilizing a solid acid catalyst, which circumvents the need for concentrated sulfuric acid.
Comparative Data of Synthetic Methodologies
The following tables summarize the quantitative data for the traditional and a proposed green synthesis approach for this compound.
Table 1: Traditional Synthesis via Mixed-Acid Nitration
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyridine-N-oxide | [1] |
| Reagents | Concentrated H₂SO₄, 90% HNO₃ | [1] |
| Solvent | Sulfuric Acid (acts as solvent and catalyst) | [1] |
| Reaction Temperature | 5-10°C (addition), then heated to 80°C, exothermic to 115°C, maintained at 100°C | [1] |
| Reaction Time | ~10 hours (5h addition, 1h exotherm, 4h heating) | [1] |
| Yield | ~75-85% | [1][5] |
| Work-up | Quenching on ice, filtration, washing with water, extraction with chloroform | [1] |
Table 2: Proposed Green Synthesis via Solid Acid Catalysis
| Parameter | Proposed Value/Condition | Rationale/Reference |
| Starting Material | 2-Chloropyridine-N-oxide | - |
| Reagents | 70% HNO₃, Solid Acid Catalyst (e.g., Al(H₂PO₄)₃) | Avoids concentrated H₂SO₄[4] |
| Solvent | Solvent-free or high-boiling inert solvent (e.g., sulfolane) | Reduces VOCs |
| Reaction Temperature | 80-100°C (estimated) | Milder conditions often possible with catalysts |
| Reaction Time | 2-6 hours (estimated) | Catalysis can accelerate reaction rates |
| Yield | 70-90% (estimated) | Based on similar catalytic nitrations[4] |
| Work-up | Filtration to recover catalyst, neutralization, extraction with a greener solvent (e.g., ethyl acetate) | Simplified work-up, catalyst is recyclable[4] |
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound
This protocol is based on established literature procedures.[1]
Materials:
-
2-Chloropyridine-N-oxide
-
Concentrated sulfuric acid (H₂SO₄)
-
90% Nitric acid (HNO₃)
-
Ice
-
Chloroform
-
Potassium carbonate (K₂CO₃)
-
2-Propanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 1.5 L of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 1058 g (6.06 moles) of 2-chloropyridine-N-oxide portion-wise over 5 hours, maintaining the internal temperature between 5°C and 10°C.
-
Once the addition is complete, add 590 mL of 90% nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the nitric acid addition, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C.
-
Maintain the reaction mixture at 100°C for 4 hours with external heating.
-
Cool the reaction mixture to room temperature and carefully pour it onto 12 L of crushed ice with vigorous stirring.
-
Collect the resulting solid precipitate by filtration and wash it three times by suspending it in 1 L portions of water.
-
Dry the solid to yield the primary crop of this compound.
-
Combine the mother liquor and the aqueous washes and extract with four 1 L portions of chloroform.
-
Dry the combined chloroform extracts with anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain a solid residue.
-
Triturate the residue with 65 mL of 2-propanol to yield an additional crop of the product.
Protocol 2: Proposed Green Synthesis of this compound using a Solid Acid Catalyst
This proposed protocol is based on the principles of green chemistry, utilizing a recyclable solid acid catalyst to replace concentrated sulfuric acid.[4]
Materials:
-
2-Chloropyridine-N-oxide
-
Recyclable solid acid catalyst (e.g., Al(H₂PO₄)₃ or sulfated zirconia)
-
70% Nitric acid (HNO₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 g of 2-chloropyridine-N-oxide and 2 g of the pre-activated solid acid catalyst.
-
Slowly add 1.5 equivalents of 70% nitric acid to the stirred mixture.
-
Heat the reaction mixture to 90°C and maintain this temperature for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of ethyl acetate to the mixture and stir for 10 minutes.
-
Recover the solid acid catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the traditional and proposed green synthesis protocols.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the proposed green synthesis of this compound.
Signaling Pathways (Reaction Mechanisms)
In the context of chemical synthesis, "signaling pathways" can be interpreted as reaction mechanisms. The core transformation in both protocols is an electrophilic aromatic substitution on the pyridine-N-oxide ring.
Caption: Generalized mechanism for the nitration of 2-chloropyridine-N-oxide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4-nitropyridine-N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is a two-step synthesis. The first step involves the N-oxidation of 2-chloropyridine, followed by the nitration of the resulting 2-chloropyridine-N-oxide to yield the final product.[1][2]
Q2: What are the typical yields for the two-step synthesis of this compound?
A2: For the two-step synthesis, the yield for the initial oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide is reported to be as high as 96.5%. The subsequent nitration step to produce this compound has a reported yield of approximately 85.8%.[1]
Q3: Are there alternative, more efficient methods for this synthesis?
A3: Yes, a one-step reaction method has been developed that combines the oxidation and nitration processes. This method can shorten the overall reaction time and has been reported to increase the yield by more than 10% compared to traditional two-step methods.[3]
Q4: What are some of the key safety precautions to consider during this synthesis?
A4: The synthesis involves the use of strong acids (concentrated sulfuric and nitric acid) and oxidizing agents (hydrogen peroxide), which are corrosive and can cause severe burns. The nitration reaction is exothermic and can lead to a rapid increase in temperature if not controlled properly.[4] It is crucial to handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and to carefully control the reaction temperature, especially during the addition of reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in N-Oxidation Step | Incomplete reaction. | Ensure the reaction is heated to and maintained at the recommended temperature (e.g., 80°C) for the specified duration (e.g., 3 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of hydrogen peroxide. | Add the hydrogen peroxide slowly to the reaction mixture to control the exothermic reaction and prevent premature decomposition. Use fresh, properly stored hydrogen peroxide. | |
| Low Yield in Nitration Step | Insufficient nitrating agent. | Use the correct ratio of concentrated sulfuric acid and nitric acid as specified in the protocol. |
| Reaction temperature too low or too high. | Maintain the recommended temperature range (e.g., initial cooling to 0-10°C, followed by heating to 90-115°C) to ensure optimal reaction kinetics and minimize side-product formation.[1][4] | |
| Loss of product during work-up. | When neutralizing the reaction mixture, do so slowly and with cooling to avoid product degradation. Ensure thorough extraction of the aqueous phase with a suitable solvent like chloroform.[4] | |
| Formation of Impurities | Over-nitration or side reactions. | Strictly control the reaction temperature and the addition rate of the nitrating mixture. The use of milder reaction conditions or alternative nitrating agents can be explored, though this may require further process development. |
| Incomplete reaction. | As mentioned, monitor the reaction to completion via TLC to ensure all the starting material is consumed.[1] | |
| Difficulty in Product Isolation and Purification | Product is an oil or does not precipitate. | After pouring the reaction mixture onto ice, ensure complete precipitation by allowing sufficient time and stirring. If the product remains in solution, perform multiple extractions with an appropriate organic solvent.[4] |
| Product is impure after initial isolation. | Recrystallization from a suitable solvent system, such as chloroform-ethyl alcohol, can be effective for purification.[3] Trituration with a solvent like 2-propanol has also been used to purify the solid product.[4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound[1]
Step 1: Synthesis of 2-chloropyridine-N-oxide
-
To a suitable reaction vessel, add 5.7 g (50 mmol) of 2-chloropyridine and 4.5 g (75 mmol) of acetic acid.
-
Heat the mixture to 80°C with stirring.
-
Slowly add 5.9 g (175 mmol) of 30% hydrogen peroxide.
-
Maintain the reaction at 80°C for 3 hours, stirring continuously.
-
After cooling to room temperature, remove the volatile components by distillation under reduced pressure.
-
The resulting orange-red product is 2-chloropyridine-N-oxide (approximately 6.25 g, 96.5% yield) and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool the 2-chloropyridine-N-oxide from the previous step to 2-3°C.
-
Slowly add 15 mL of a pre-mixed nitrating solution (concentrated sulfuric acid and concentrated nitric acid in a 1:1 volume ratio), ensuring the temperature is maintained below 5°C.
-
After the addition is complete, slowly heat the reaction mixture to 90°C.
-
Maintain the temperature at 90°C and stir for 5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 10°C and carefully pour it into an ice-water mixture.
-
Neutralize the solution with a 50% sodium hydroxide solution, which will cause the product to precipitate.
-
Filter the solid product.
-
Extract the filtrate with chloroform.
-
Combine the chloroform extracts and evaporate the solvent.
-
Recrystallize the combined solid product from alcohol to obtain pure this compound (yield: 85.8%).
Protocol 2: Alternative Nitration and Work-up Procedure[4]
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C.
-
Portionwise, add 1058 g (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.
-
Add 590 mL of 90% nitric acid dropwise, keeping the temperature in the same range.
-
After the addition, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise to around 115°C.
-
Maintain the temperature at 100°C for four hours.
-
Cool the reaction mixture and pour it into 12 liters of ice.
-
Collect the resulting solid by filtration and wash it three times by suspending it in one-liter portions of water.
-
Dry the solid to yield this compound.
-
The mother liquor and washes can be combined and extracted with four one-liter portions of chloroform to recover additional product.
Data Summary
Table 1: Yields for the Two-Step Synthesis of this compound
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| N-Oxidation | 2-chloropyridine | 2-chloropyridine-N-oxide | 96.5% | [1] |
| Nitration | 2-chloropyridine-N-oxide | This compound | 85.8% | [1] |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Conceptual workflow for a one-pot synthesis of this compound.
References
Side reactions and byproducts in the synthesis of 2-Chloro-4-nitropyridine-N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-4-nitropyridine-N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the electrophilic nitration of 2-chloropyridine-N-oxide. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The N-oxide group strongly directs the nitration to the C4 position of the pyridine ring.
Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis?
A2: The primary side reactions include:
-
Isomer Formation: While the 4-nitro isomer is the major product, small quantities of other isomers, such as 2-chloro-6-nitropyridine-N-oxide and 2-chloro-3-nitropyridine-N-oxide, can be formed.
-
Over-nitration: Under harsh conditions (e.g., high temperatures or prolonged reaction times), dinitration can occur, leading to the formation of dinitropyridine derivatives.
-
Hydrolysis: The presence of water in the reaction mixture, especially at elevated temperatures, can lead to the hydrolysis of the chloro group, resulting in the formation of 2-hydroxy-4-nitropyridine-N-oxide.
-
Decomposition: At excessively high temperatures, the starting material and product can decompose, leading to a dark-colored reaction mixture and the formation of tar-like substances.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high can promote side reactions and decomposition. A temperature range of 80-115°C is often cited.[1]
-
Improper Reagent Stoichiometry: The ratio of nitric acid and sulfuric acid to the 2-chloropyridine-N-oxide substrate is crucial. An excess of the nitrating agent can lead to over-nitration.
-
Work-up Issues: The product is typically isolated by pouring the reaction mixture onto ice, followed by neutralization and extraction. Losses can occur during these steps if not performed carefully.
Q4: The final product is difficult to purify. What are the likely impurities and how can they be removed?
A4: The most common impurities are the isomers and the hydrolysis byproduct mentioned in A2.
-
Isomeric Impurities: These can be challenging to remove due to their similar physical properties. Careful column chromatography on silica gel is often required.
-
Hydrolysis Byproduct (2-hydroxy-4-nitropyridine-N-oxide): This impurity is more polar than the desired product. It can often be removed by recrystallization or by washing the organic extract with a mild aqueous base during the work-up.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. |
| Suboptimal reaction temperature. | Maintain the reaction temperature within the recommended range (e.g., 80-115°C).[1] | |
| Incorrect stoichiometry of nitrating agents. | Carefully control the molar ratios of nitric acid and sulfuric acid to the substrate. | |
| Product loss during work-up. | Ensure efficient extraction and careful handling during neutralization and separation phases. | |
| Formation of a Dark/Tarry Reaction Mixture | Reaction temperature is too high. | Maintain strict temperature control. Add the nitrating agent slowly to manage the exotherm. |
| Prolonged reaction time at high temperature. | Monitor the reaction and stop it once the starting material is consumed to avoid decomposition. | |
| Presence of Multiple Spots on TLC (Isomers) | Non-optimal reaction conditions. | Precise temperature control can influence regioselectivity. Lowering the temperature may improve selectivity for the 4-nitro isomer. |
| Product is Contaminated with a More Polar Impurity | Hydrolysis of the chloro group. | Ensure anhydrous conditions as much as possible. Use fresh, concentrated acids. During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic, polar impurities. |
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for the Synthesis of this compound
| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-chloropyridine-N-oxide | Conc. H₂SO₄, 90% HNO₃ | 5-10 (addition), then 100-115 | 4 hours at 100-115°C | ~70-80 | [1] |
| 2-chloropyridine-N-oxide | Acetic acid, H₂O₂ | 80 | 3 hours | 96.5 (for N-oxide formation) | [2] |
| 2-chloropyridine-N-oxide | Conc. H₂SO₄, HNO₃/H₂SO₄ mixture | 2-3 (addition), then 90 | 4-6 hours | 85.8 | [2] |
Note: The yields reported are for the desired this compound product.
Experimental Protocols
Protocol 1: Nitration of 2-chloropyridine-N-oxide with Sulfuric and Nitric Acid [1]
-
Preparation: Cool 1.5 liters of concentrated sulfuric acid to 0°C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.
-
Addition of Starting Material: Slowly add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide to the cooled sulfuric acid over a period of 5 hours, maintaining the temperature between 5-10°C.
-
Addition of Nitrating Agent: Add 590 ml of 90% nitric acid dropwise to the reaction mixture, keeping the temperature between 5-10°C.
-
Reaction: After the addition is complete, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C. Maintain the temperature at 100-115°C for 4 hours.
-
Work-up: Cool the reaction mixture and pour it into 12 liters of ice.
-
Isolation: Collect the resulting solid by filtration and wash it with water.
-
Extraction: The mother liquor and washes can be combined and extracted with chloroform to recover additional product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like 2-propanol.
Visualizations
Caption: Reaction pathway for the synthesis of this compound, illustrating the main reaction and potential side reactions.
Caption: A troubleshooting workflow for addressing common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 2-Chloro-4-nitropyridine-N-oxide and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Chloro-4-nitropyridine-N-oxide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude this compound? A1: The most frequently employed and effective purification techniques are recrystallization and column chromatography. For analytical purposes or preparative separation of minor impurities, High-Performance Liquid Chromatography (HPLC) is also utilized.[1][2]
Q2: My crude product is a dark brown or tan solid. Is this normal? A2: Yes, it is common for the crude product to appear as a tan brown or yellow solid after initial synthesis and workup.[2][3] The color is due to residual reagents and process impurities, which can be removed during purification.
Q3: Which analytical methods are suitable for assessing the purity of the final product? A3: Purity should be assessed using a combination of techniques. Reverse-phase HPLC is an excellent method for quantitative analysis of purity.[1] Spectroscopic methods like NMR and LC-MS can confirm the structure and identify any remaining impurities.[4]
Q4: Can I store the crude product before purification? A4: It is best practice to purify the crude product promptly. However, if storage is necessary, the compound should be kept in a dry, sealed container in a cool, dark place to minimize potential degradation.
Troubleshooting Guides
Recrystallization Issues
Q1: My product does not crystallize from the solution upon cooling. What should I do? A1:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a small seed crystal of the pure compound if available.
-
Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If you are using a single solvent system, you may need to add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then heat until it is clear and allow it to cool slowly. A benzene-cyclohexane system has been used for a derivative.[5]
-
Re-evaluate Solvent Choice: The chosen solvent may not be appropriate. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.
Q2: The yield from recrystallization is very low. How can I improve it? A2:
-
Minimize Hot Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount will keep more of your product dissolved in the mother liquor upon cooling.
-
Cool Slowly and Thoroughly: Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation before filtration.
-
Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) by evaporating some of the solvent. Cooling this concentrated solution may yield a second crop of crystals. Note that this second crop may be less pure than the first. A second crop has been successfully obtained by concentrating the filtrate and triturating the residue with 2-propanol.[6]
Chromatography Issues
Q1: How do I choose the right solvent system (mobile phase) for column chromatography? A1: The ideal solvent system should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. The target compound should have an Rf (retention factor) value of approximately 0.25-0.35 for optimal separation on a column. Test various solvent systems with different polarities using TLC before running the column.
Q2: The separation on the column is poor, and fractions are still impure. A2:
-
Column Overloading: You may have loaded too much crude material onto the column. For a given column diameter, there is a limit to the amount of material that can be effectively separated. Use a larger column or reduce the amount of sample.
-
Improper Packing: Air bubbles or cracks in the stationary phase (silica gel) can lead to poor separation. Ensure the column is packed uniformly as a slurry.
-
Eluent Polarity: If the separation is poor, try a less polar mobile phase or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Quantitative Data Summary
The following tables summarize common solvent systems used for the purification and analysis of this compound and its derivatives.
Table 1: Recrystallization Solvent Systems
| Solvent / Solvent System | Application Notes | Reference |
| Chloroform / Ethyl Alcohol | Effective for purifying the crude product. | [7] |
| Alcohol | General recrystallization solvent. | [3] |
| Acetone | Can be used for recrystallization of the crude product. | [2][8] |
| Chloroform | Used to dissolve crude solid before crystallization. | [3][9] |
| Benzene / Cyclohexane (1:1) | Used for the recrystallization of the derivative 2-chloro-4-aminopyridine. | [5] |
Table 2: Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase | Application Notes | Reference |
| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analytical and preparative separation. For MS compatibility, replace phosphoric acid with formic acid. | [1] |
| Column Chromatography | Silica Gel | Varies (determined by TLC) | General purification of crude product. | [2] |
Experimental Protocols & Visualizations
General Purification Workflow
The initial workup of the synthesis typically involves pouring the reaction mixture into ice water, neutralizing it, and collecting the crude solid by filtration.[2][6] The crude solid is then purified using either recrystallization or chromatography.
References
- 1. 2-Chloro-4-nitropyridine 1-oxide | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 14432-16-7|2-Chloro-4-nitropyridine N-oxide|BLD Pharm [bldpharm.com]
- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. journals.iucr.org [journals.iucr.org]
Handling and safety precautions for 2-Chloro-4-nitropyridine-N-oxide
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective use of 2-Chloro-4-nitropyridine-N-oxide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a pyridine ring substituted with a chlorine atom, a nitro group, and an N-oxide functional group.[1] It typically appears as a yellow to orange crystalline solid.[1] Due to its electrophilic nature, it serves as a valuable intermediate in organic synthesis.[1] Its primary applications are in the development of pharmaceuticals and agrochemicals.
Q2: What are the main hazards associated with this compound?
A2: this compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It can cause serious eye irritation and skin irritation.[3][4] It may also cause respiratory irritation.[3][4]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Always wear appropriate protective gloves, clothing, and safety goggles.[1] For procedures with a risk of generating dust or aerosols, a full-face respirator or a positive pressure self-contained breathing apparatus (SCBA) should be used.[1]
Q4: How should I properly store this compound?
A4: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents, and sources of heat or ignition.[4][5]
Q5: How should I dispose of waste containing this compound?
A5: Disposal must be in accordance with local, regional, and national hazardous waste regulations.[3] Do not empty into drains.[3]
Troubleshooting Guides for Experiments
Synthesis of this compound
Q1: My nitration reaction to synthesize this compound is highly exothermic and difficult to control. What can I do?
A1: The nitration of 2-chloropyridine-N-oxide is indeed exothermic.[6] To control the reaction temperature, it is crucial to add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and portion-wise while maintaining a low temperature, typically between 0-10°C, using an ice bath.[6][7] Careful monitoring of the internal temperature is essential.
Q2: The yield of my this compound synthesis is low. How can I improve it?
A2: Low yields can result from incomplete reaction or loss of product during workup.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. After the initial exothermic phase, the reaction may require heating to ensure full conversion.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[8]
-
Workup: The product is often precipitated by pouring the reaction mixture into ice water.[7] Ensure thorough extraction of the aqueous layer with a suitable organic solvent, such as chloroform, to recover any dissolved product.[7]
Q3: I'm having trouble purifying the crude this compound.
A3: The crude product can be purified by recrystallization. Chloroform and isopropanol have been reported as suitable solvents for trituration and recrystallization.[6][7] Washing the crude solid with water is also a key step to remove acid impurities.[7]
Using this compound in Subsequent Reactions (e.g., Nucleophilic Aromatic Substitution)
Q1: this compound is not dissolving in my reaction solvent.
A1: this compound is described as having moderate solubility in polar organic solvents.[1] If you are experiencing solubility issues, consider using polar aprotic solvents such as DMF, DMAc, or DMSO. Gentle heating may also aid in dissolution, but be mindful of the compound's thermal stability.
Q2: My nucleophilic substitution reaction with this compound is slow or incomplete.
A2: Several factors can influence the rate of a nucleophilic aromatic substitution (SNAr) reaction:
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Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be aware of potential side reactions or decomposition at higher temperatures.
-
Nucleophile: A more potent nucleophile will react faster. If using a weak nucleophile, you may need to use a stronger base to deprotonate it and increase its nucleophilicity.
-
Catalyst: In some cases, a phase-transfer catalyst may be beneficial if the nucleophile and substrate are in different phases.
Q3: I am observing unexpected side products in my reaction.
A3: Besides the expected substitution at the 2-position, other reactions can occur:
-
Deoxygenation: The N-oxide functional group can be reduced (deoxygenated) under certain reaction conditions, especially in the presence of reducing agents or certain catalysts.
-
Reaction at other positions: While the chlorine at the 2-position is highly activated, reaction at other positions on the pyridine ring, though less likely, cannot be entirely ruled out depending on the reaction conditions and the nature of the nucleophile.
-
Hydrolysis: The presence of water can lead to hydrolysis of the chloro group, forming the corresponding hydroxypyridine derivative. Ensure you are using anhydrous conditions if this is a concern.
Q4: How can I monitor the progress of my reaction involving this compound?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[8] A suitable solvent system should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. A cospot (a lane where both the starting material and reaction mixture are spotted) can be helpful to confirm the consumption of the starting material.[9]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₃ | [10] |
| Molecular Weight | 174.54 g/mol | [10] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 158 - 159 °C | [1] |
| Purity | >96.0% (GC), 97%, 98%+ (HPLC) | [1] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This is a generalized procedure and may require optimization for specific substrates and nucleophiles.
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Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Addition of Nucleophile: Add the nucleophile (and a base, if necessary to deprotonate the nucleophile) to the reaction mixture. The stoichiometry will depend on the specific reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor its progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the product's properties but may involve pouring the reaction mixture into water, followed by extraction with an organic solvent.
-
Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. CAS 14432-16-7: this compound [cymitquimica.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
- 10. 2-Chloro-4-nitropyridine 1-oxide | C5H3ClN2O3 | CID 84433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions (temperature, solvent) for 2-Chloro-4-nitropyridine-N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-nitropyridine-N-oxide. Our aim is to help you optimize reaction conditions, specifically temperature and solvent, to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis involves a two-step process. First, 2-Chloropyridine is oxidized to 2-Chloropyridine-N-oxide. This intermediate is then nitrated to yield the final product, this compound.[1]
Q2: What are the typical reagents used for the nitration of 2-Chloropyridine-N-oxide?
A2: The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.[1][2][3]
Q3: What is the physical appearance and solubility of this compound?
A3: It is a yellow to orange crystalline solid.[4] It has moderate solubility in polar organic solvents.[4] For crystallization, it can be dissolved in chloroform.[5][6]
Q4: Are there any greener synthesis approaches being developed for 2-Chloro-4-nitropyridine derivatives?
A4: Yes, research is ongoing to develop more environmentally friendly methods.[7] This includes exploring catalytic methods under milder conditions, using one-pot reactions, and replacing volatile organic compounds with greener solvents like water or bio-based alternatives.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete nitration reaction. | - Ensure the reaction is heated sufficiently after the addition of nitric acid. Temperatures are often raised to 80-115°C and held for several hours.[2][3] - Check the concentration and quality of the nitric and sulfuric acids. |
| Loss of product during work-up. | - When quenching the reaction with ice, do so carefully to avoid localized heating and potential degradation. - Ensure complete extraction of the product from the aqueous layer. Chloroform is a commonly used solvent for extraction.[2] | |
| Dark-colored final product | Reaction temperature during N-oxidation of 2-chloropyridine was too high. | - The N-oxidation reaction is sensitive to temperature. Maintain the optimal temperature range of 70-80°C to avoid darkening of the reaction mixture and final product.[8] |
| Exothermic reaction during nitration was not controlled. | - Maintain a low temperature (e.g., 0-10°C) during the dropwise addition of nitric acid to the sulfuric acid and 2-chloropyridine-N-oxide mixture.[2] | |
| Reaction does not go to completion | Insufficient reaction time or temperature. | - For the nitration step, after the initial exothermic phase, the reaction mixture is typically held at an elevated temperature (e.g., 100°C) for several hours to ensure completion.[2] - For the N-oxidation, a reaction time of 12 hours or more may be necessary.[8] |
| Inefficient stirring. | - Ensure vigorous and constant stirring throughout the reaction, especially during the addition of reagents, to maintain a homogeneous mixture. |
Data Presentation: Reaction Condition Comparison
Table 1: Synthesis of 2-Chloropyridine-N-oxide from 2-Chloropyridine
| Parameter | Method 1 | Method 2 |
| Oxidizing Agent | 30% Hydrogen Peroxide | 27.5% Hydrogen Peroxide |
| Solvent/Catalyst | Acetic Acid | Tungstic acid, Sulfuric acid |
| Temperature | 80°C[3] | 70-80°C[8] |
| Reaction Time | 3 hours[3] | 12 hours[8] |
| Yield | 96.5%[3] | Not specified, but conditions are optimized for high yield. |
Table 2: Synthesis of this compound from 2-Chloropyridine-N-oxide
| Parameter | Method 1 | Method 2 |
| Nitrating Agent | 90% Nitric Acid in conc. Sulfuric Acid | Nitrating mixture (H₂SO₄:HNO₃ = 1:1) in conc. Sulfuric Acid |
| Initial Temperature | 5-10°C (during addition)[2] | 2-3°C (during addition)[3] |
| Reaction Temperature | Exothermic to 115°C, then maintained at 100°C[2] | Slowly heated to 90°C[3] |
| Reaction Time | 4 hours at 100°C[2] | 5 hours at 90°C[3] |
| Yield | High yield reported (specific percentage not given for the main solid, but an additional 94.2g was recovered from the mother liquor).[2] | 85.8%[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloropyridine-N-oxide
This protocol is based on the oxidation of 2-chloropyridine using hydrogen peroxide and acetic acid.[3]
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To 5.7 g (50 mmol) of 2-chloropyridine, add 4.5 g (75 mmol) of acetic acid.
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Heat the mixture to 80°C.
-
Slowly add 5.9 g (175 mmol) of 30% hydrogen peroxide.
-
Maintain the temperature at 80°C and stir for 3 hours.
-
After cooling to room temperature, remove the volatile components by distillation under reduced pressure to obtain 2-chloropyridine-N-oxide.
Protocol 2: Synthesis of this compound
This protocol is based on the nitration of 2-chloropyridine-N-oxide using a mixture of concentrated sulfuric and nitric acids.[2]
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.
-
Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.
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Dropwise, add 590 ml of 90% nitric acid, keeping the temperature between 5-10°C.
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After the addition is complete, heat the mixture to 80°C and then remove the heat source. The exothermic reaction will cause the temperature to rise to approximately 115°C.
-
Allow the temperature to drop to 100°C and maintain it for 4 hours with external heating.
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Cool the reaction mixture and pour it into 12 liters of ice.
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Collect the resulting solid by filtration and wash it three times with 1-liter portions of water.
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Dry the solid to yield this compound.
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The mother liquor and washes can be combined and extracted with chloroform to recover additional product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Nitration of Pyridine N-Oxides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the nitration of pyridine N-oxides. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the N-oxide of pyridine used for nitration instead of pyridine itself?
Pyridine is an electron-deficient aromatic ring, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[1] The nitrogen atom's electron-withdrawing nature deactivates the ring, requiring harsh reaction conditions for direct nitration, which often results in low yields.[1] The N-oxide group, however, activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, by donating electrons into the ring through resonance.[2] This allows the reaction to proceed under more controlled conditions.
Q2: What is the typical product of pyridine N-oxide nitration?
The primary product of the nitration of pyridine N-oxide is 4-nitropyridine N-oxide.[1][2] The N-oxide group directs the incoming nitro group to the 4-position. The resulting 4-nitropyridine N-oxide can then be deoxygenated to yield 4-nitropyridine.[1]
Q3: How do substituents on the pyridine N-oxide ring affect nitration?
Substituents on the pyridine N-oxide ring significantly influence the position and ease of nitration.
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Electron-donating groups (e.g., alkyl, amino) can activate the ring, making nitration easier but also increasing the risk of over-nitration.[1] They will direct the incoming nitro group to specific positions based on their electronic and steric effects.[1]
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Electron-withdrawing groups (e.g., halogens, nitro groups) will further deactivate the ring, making nitration more difficult.[1]
Q4: What are some alternative methods for nitrating pyridines?
While nitration of the N-oxide is a common strategy, other methods exist, though they may have their own challenges:
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Milder Nitrating Agents: Using agents like dinitrogen pentoxide (N₂O₅) can offer better control than the aggressive nitric acid/sulfuric acid mixture.[1]
-
Dearomatization-Rearomatization Strategy: This modern approach involves temporarily dearomatizing the pyridine ring, followed by regioselective nitration and subsequent rearomatization.[1]
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Nitration with Nitric Acid in Trifluoroacetic Anhydride: This method can produce 3-nitropyridines in moderate to good yields.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the nitration of pyridine N-oxides.
Problem 1: Low or No Yield of the Desired Nitrated Product
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently harsh reaction conditions | The pyridine N-oxide ring, while activated compared to pyridine, may still require sufficiently high temperatures and reaction times for nitration to occur. Ensure the reaction is heated to the recommended temperature (e.g., 125-130°C) for the specified duration.[1][4] |
| Poor quality of starting materials | Impurities in the pyridine N-oxide or the nitrating agents can interfere with the reaction. Ensure the starting materials are pure.[5] |
| Incomplete reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion before work-up.[1] |
| Loss of product during work-up | The work-up procedure, which typically involves pouring the reaction mixture onto ice and neutralizing with a base, must be done carefully to avoid product loss. Ensure complete precipitation of the product.[4][6] |
Problem 2: Excessive Over-Nitration (Dinitration)
| Possible Cause | Troubleshooting Suggestion |
| Reaction temperature is too high | Lowering the reaction temperature can help reduce the rate of the second nitration.[1] Maintain a consistent and controlled temperature. |
| Excessive amount of nitrating agent | Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[1] |
| Rapid addition of nitrating agent | Add the nitrating agent dropwise or in small portions to maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.[1] |
| Prolonged reaction time | Monitor the reaction progress to stop it once the desired mono-nitrated product is maximized and before significant dinitration occurs.[1] |
Problem 3: Formation of Unwanted Side Products
| Possible Cause | Troubleshooting Suggestion |
| Oxidative degradation | Strong nitrating agents can also be powerful oxidants and may cause the degradation of sensitive functional groups on the pyridine N-oxide.[7] Consider using milder nitrating agents if this is an issue. |
| Rearrangement reactions | Under certain conditions, rearrangement reactions can occur. Carefully control the reaction conditions, particularly temperature. |
| Reaction with solvent | Ensure the solvent used is inert under the strong acidic and oxidizing conditions of the nitration reaction. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine N-Oxide [4][6]
This protocol describes the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.
1. Preparation of the Nitrating Acid:
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In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid.[6]
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While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions.[6]
-
Allow the mixture to warm to 20°C before use.[6]
2. Reaction Setup:
-
Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.[6]
-
Equip the reflux condenser with an adapter to safely vent the nitrous fumes generated during the reaction to a sodium hydroxide trap.[6]
3. Nitration Procedure:
-
Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C.[6]
-
Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes.[6] The internal temperature will initially drop.[6]
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[6]
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.[6]
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A yellow solid will precipitate.[6]
-
Cool the mixture in an ice bath to ensure complete precipitation.[6]
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Collect the crude product by vacuum filtration and wash it with cold water.[6]
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The crude product can be further purified by recrystallization from acetone to yield 4-nitropyridine N-oxide.[6]
Data Presentation
Table 1: Typical Reaction Conditions for Nitration of Pyridine N-Oxide
| Parameter | Condition | Reference |
| Substrate | Pyridine N-oxide | [4][6] |
| Nitrating Agent | Fuming HNO₃ / conc. H₂SO₄ | [4][6] |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 2.9 : 5.6 | [4][6] |
| Initial Temperature | 60°C | [4][6] |
| Reaction Temperature | 125-130°C | [4][6] |
| Reaction Time | 3 hours | [4][6] |
| Typical Yield | 42% | [4] |
Visualizations
Caption: Workflow for the synthesis of 4-nitropyridine N-oxide.
References
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution with 2-Chloro-4-nitropyridine-N-oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-nitropyridine-N-oxide.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is resulting in a low yield. What are the most common causes?
A1: Low yields in this SNAr reaction can stem from several factors. The most common issues include:
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Inadequate Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and yield.
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Poor Nucleophile Reactivity: Sterically hindered or weakly nucleophilic reagents may react slowly or require more forcing conditions.
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Side Reactions: The starting material and product can be susceptible to undesired side reactions, such as reduction of the nitro group or deoxygenation of the N-oxide.
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Starting Material Quality: Impurities in the this compound can interfere with the reaction.
-
Moisture in the Reaction: Water can hydrolyze the starting material or react with the base, reducing its effectiveness.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in stabilizing the intermediate Meisenheimer complex formed during the SNAr reaction. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the charged intermediate without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents like ethanol or water can also be used, sometimes in mixtures, but may lead to slower reaction rates due to solvation of the nucleophile.
Q3: What is the role of a base in this reaction, and which one should I choose?
A3: A base is typically required to neutralize the hydrochloric acid (HCl) generated during the substitution. This prevents the protonation of the nucleophile, especially if it is an amine, which would render it non-nucleophilic. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases such as potassium carbonate (K₂CO₃) can also be employed, particularly with less basic nucleophiles. The choice of base and its stoichiometry should be optimized for your specific nucleophile and reaction conditions.
Q4: I am observing the formation of byproducts. What are the likely side reactions?
A4: Several side reactions can occur, leading to a complex reaction mixture and low yield of the desired product. These include:
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Reduction of the Nitro Group: If reducing agents are present, even adventitiously, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
-
Deoxygenation of the N-oxide: Certain reagents or reaction conditions can lead to the removal of the N-oxide oxygen. For instance, heating with phosphorus trichloride can deoxygenate the N-oxide to the corresponding pyridine.[1]
-
Hydrolysis: In the presence of water, particularly at elevated temperatures, the chloro group can be displaced by a hydroxyl group.
Q5: Can I run this reaction at room temperature?
A5: While the reaction is often heated to ensure a reasonable reaction rate, some highly reactive nucleophiles may react at room temperature, especially in a polar aprotic solvent. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature for your specific system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Low Reaction Temperature: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature in 10-20°C increments and monitor the progress. |
| 2. Poor Nucleophile: The nucleophile may be too weak or sterically hindered. | Consider using a stronger nucleophile, a less hindered analogue, or activating the nucleophile (e.g., deprotonation with a strong base to form an anion). | |
| 3. Inappropriate Solvent: The solvent may not be effectively stabilizing the Meisenheimer complex. | Switch to a more polar aprotic solvent such as DMF or DMSO. | |
| 4. Protonated Nucleophile: If an amine nucleophile is used without a base, it may be protonated by the generated HCl. | Add a non-nucleophilic base like triethylamine or potassium carbonate to the reaction mixture. | |
| Multiple Spots on TLC (Byproduct Formation) | 1. Decomposition of Starting Material or Product: High temperatures can lead to degradation. | Run the reaction at a lower temperature for a longer duration. |
| 2. Presence of Water: Moisture can lead to hydrolysis byproducts. | Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Side Reactions of the Nitro or N-oxide Group: These functional groups may be reacting under the chosen conditions. | Review the compatibility of all reagents with the nitro and N-oxide functionalities. Avoid harsh reducing or oxidizing conditions if not intended. | |
| Difficulty in Product Isolation | 1. Product is Highly Polar: The product may be difficult to extract from an aqueous workup. | Use a more polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane) or perform multiple extractions. Salting out the aqueous layer with NaCl may also improve extraction efficiency. |
| 2. Product is an Oil: The product may not crystallize easily. | Purify by column chromatography. If the product is an amine, it may be possible to form a crystalline salt (e.g., hydrochloride) for easier handling. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of nucleophilic substitution reactions with chloro-nitropyridine derivatives, which can serve as a general guideline.
| Solvent | Typical Yield Range (%) | Comments |
| Acetonitrile (ACN) | Good to Excellent | A common and effective polar aprotic solvent. |
| Dimethylformamide (DMF) | Good to Excellent | Often used for less reactive nucleophiles due to its high polarity and boiling point. |
| Ethanol (EtOH) | Moderate to Good | A protic solvent that can be effective, sometimes used in combination with water. |
| Dioxane | Moderate to Good | A less polar aprotic solvent, may require higher temperatures. |
| Water | Variable | Can be used in some cases, particularly with highly reactive substrates and nucleophiles, but risks hydrolysis. |
Note: The specific yields are highly dependent on the nucleophile, temperature, and reaction time.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile to the stirred solution.
-
Add the base (triethylamine or potassium carbonate) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude residue is then subjected to an aqueous workup. Typically, this involves partitioning between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or recrystallization to yield the pure 2-substituted-4-nitropyridine-N-oxide.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism of the SNAr reaction on this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the SNAr reaction.
References
Impact of moisture on 2-Chloro-4-nitropyridine-N-oxide reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-nitropyridine-N-oxide. The information provided addresses common issues encountered during experiments, with a particular focus on the impact of moisture on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in reactions involving this compound?
A1: The most common reason for low yields is the presence of moisture in the reaction setup. This compound is hygroscopic and can react with water, leading to the formation of the hydrolysis byproduct, 2-hydroxy-4-nitropyridine-N-oxide. This side reaction consumes the starting material and complicates the purification of the desired product.
Q2: How can I tell if my starting material has been contaminated with moisture?
A2: If your this compound appears clumpy, discolored, or has a sticky consistency, it may have absorbed moisture. For a more definitive assessment, you can perform a Karl Fischer titration to determine the water content.
Q3: What are the recommended storage conditions for this compound?
A3: To prevent moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, Drierite). The storage area should be cool and dry.
Q4: Can I use protic solvents for reactions with this compound?
A4: The use of protic solvents (e.g., water, alcohols) is generally not recommended as they can act as nucleophiles and react with this compound, leading to the formation of byproducts. Whenever possible, anhydrous aprotic solvents should be used.
Q5: My reaction is complete, but I am having trouble with the work-up. Any suggestions?
A5: While moisture is detrimental during the reaction, aqueous solutions are often used in the work-up to quench the reaction and remove water-soluble impurities. If you are experiencing emulsions or solubility issues during extraction, consider adjusting the pH of the aqueous layer or using a different solvent system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product. | Presence of moisture in the reaction. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive or degraded starting material. | Check the purity of the this compound. If it appears discolored or clumpy, consider purifying it or using a fresh batch. | |
| Presence of a polar, water-soluble byproduct. | Hydrolysis of the starting material. | This is a strong indication of moisture contamination. The likely byproduct is 2-hydroxy-4-nitropyridine-N-oxide. Improve drying procedures for all reaction components. |
| Reaction is sluggish or does not go to completion. | Insufficiently nucleophilic reagent. | The nucleophilicity of your reagent may be suppressed by protic impurities. Ensure all reagents are anhydrous. |
| Inappropriate solvent. | The solvent may be too polar and protic, solvating the nucleophile and reducing its reactivity. Switch to an anhydrous, aprotic solvent. | |
| Difficulty in purifying the final product. | Formation of closely related byproducts. | The presence of hydrolysis or other solvent-related byproducts can make purification challenging. Optimize the reaction conditions to minimize side reactions by strictly excluding moisture. |
Data Presentation
The following tables provide illustrative data on the impact of moisture on a typical nucleophilic substitution reaction with this compound.
Table 1: Illustrative Impact of Moisture on Reaction Yield and Purity
| Water Content in Solvent (ppm) | Reaction Time (hours) | Yield of Desired Product (%) | Purity of Desired Product (%) |
| < 10 (Anhydrous) | 4 | 92 | 98 |
| 100 | 6 | 75 | 90 |
| 500 | 12 | 45 | 70 |
| 1000 | 24 | 20 | 50 |
Table 2: Illustrative Byproduct Formation in the Presence of Moisture
| Water Content in Solvent (ppm) | Desired Product (%) | 2-hydroxy-4-nitropyridine-N-oxide (%) | Unreacted Starting Material (%) |
| < 10 (Anhydrous) | 92 | < 1 | 7 |
| 100 | 75 | 15 | 10 |
| 500 | 45 | 40 | 15 |
| 1000 | 20 | 65 | 15 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution under Anhydrous Conditions
This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile ("Nu-H") under anhydrous conditions.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous aprotic solvent (e.g., THF, Dioxane, Acetonitrile)
-
Anhydrous base (e.g., NaH, K2CO3)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation of Glassware: All glassware (round-bottom flask, condenser, dropping funnel, etc.) should be thoroughly washed, dried in an oven at >120 °C for at least 4 hours, and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas.
-
Addition of Reagents:
-
To the reaction flask, add this compound (1.0 eq) and the anhydrous aprotic solvent.
-
In a separate flask, dissolve the nucleophile (1.1 eq) in the anhydrous solvent.
-
If the nucleophile requires deprotonation, add the anhydrous base (1.2 eq) to the nucleophile solution and stir until deprotonation is complete.
-
-
Reaction:
-
Slowly add the nucleophile solution to the solution of this compound at the desired reaction temperature (this may range from 0 °C to reflux, depending on the nucleophile).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions.
Preventing decomposition of 4-chloropyridine-N-oxide during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-chloropyridine-N-oxide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-chloropyridine-N-oxide?
A1: The primary synthetic routes for 4-chloropyridine-N-oxide include:
-
Oxidation of 4-chloropyridine: This is a widely used method that typically employs a peracid, which can be generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.
-
Substitution reaction from 4-nitropyridine-N-oxide: This method involves the reaction of 4-nitropyridine-N-oxide with a chlorinating agent such as acetyl chloride or hydrochloric acid at elevated temperatures.[1][2] It is important to note that 4-nitropyridine-N-oxide intermediates can be explosive and are suspected carcinogens, requiring careful handling.[3]
-
Direct chlorination of pyridine-N-oxide: This newer method involves the direct chlorination of a 4-H-pyridine-N-oxide precursor using chlorine gas, often in the presence of a base.[3][4]
Q2: What are the main causes of 4-chloropyridine-N-oxide decomposition during synthesis?
A2: Decomposition of 4-chloropyridine-N-oxide is often attributed to thermal instability, especially at elevated temperatures during the reaction or purification steps.[2] The presence of excess reagents, moisture, or inappropriate pH can also lead to the formation of byproducts and degradation of the desired product. Hydrolysis to form 4-pyridone derivatives is a potential side reaction.[5]
Q3: How can I monitor the progress of the reaction to avoid over-running it and causing decomposition?
A3: Reaction progress can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] These methods allow you to track the consumption of the starting material and the formation of the 4-chloropyridine-N-oxide product, helping to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times or harsh conditions.
Q4: Is 4-chloropyridine-N-oxide stable for long-term storage?
A4: While 4-chloropyridine-N-oxide is a stable compound at room temperature, its stability can be compromised by heat.[2][6] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place. Some sources indicate that related compounds like 4-chloropyridine are more stable as their hydrochloride salts, which may be a consideration for storage or downstream applications.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction using TLC or HPLC to ensure it goes to completion. Consider extending the reaction time or slightly increasing the temperature, but be cautious of decomposition. |
| Decomposition of the product. | Maintain strict temperature control throughout the reaction and work-up. Avoid excessive heating during solvent removal. Use a milder oxidizing agent or reaction conditions if possible. | |
| Suboptimal stoichiometry. | Carefully control the molar ratios of reactants. For peracid oxidations, the amount of hydrogen peroxide and carboxylic acid is critical.[8] | |
| Product Impurity (presence of byproducts) | Side reactions such as hydrolysis. | Ensure the reaction is carried out under anhydrous conditions if moisture-sensitive reagents are used. Control the pH, especially during work-up, to prevent hydrolysis to 4-pyridone derivatives.[5] |
| Over-oxidation or degradation. | Avoid excessive reaction temperatures and times.[5][8] Use the minimum effective amount of the oxidizing agent. | |
| Formation of colored impurities. | The presence of by-products can sometimes lead to coloration.[8] Proper purification, such as recrystallization from a suitable solvent like acetone or ligroin, is crucial.[1][2] | |
| Difficulty in Product Isolation | Product precipitation issues. | When isolating by precipitation, carefully adjust the pH of the reaction mixture.[5] Ensure the mixture is sufficiently cooled to maximize crystal formation. |
| Emulsion formation during extraction. | If using solvent extraction for isolation, the addition of brine can help to break emulsions. | |
| Runaway Reaction | Exothermic reaction. | When using strong oxidizing agents, add the reagent portion-wise and with efficient cooling to maintain control over the reaction temperature.[1] A preliminary hold at a lower temperature before heating can also prevent thermal decomposition of reagents like H2O2.[8] |
Quantitative Data Summary
Table 1: Comparison of Synthetic Methods for 4-Chloropyridine-N-oxide
| Method | Starting Material | Reagents | Temperature (°C) | Yield (%) | Key Considerations |
| Substitution[1] | 4-Nitropyridine-N-oxide | Acetyl chloride | ~50 | 55 | Vigorous reaction; requires careful addition of starting material. |
| Substitution[2] | 4-Nitropyridine-N-oxide | 25% aq. HCl | 160 | 70-80 | High temperature in a sealed tube; evolution of nitrous gas. |
| Chlorination[3][4] | 4-H-pyridine-N-oxide | Cl2, Base | 10-50 | Not specified | Can be performed at atmospheric pressure; base is used to neutralize HCl formed. |
| Oxidation[8] | 2-Chloropyridine* | H2O2, Acetic Acid | 60-85 | Not specified | Reaction time of 1-8 hours; temperature control is important to prevent side reactions. |
*Data for 2-chloropyridine-N-oxide synthesis is included as a representative example of the oxidation method for halopyridines.
Experimental Protocols
Method 1: Synthesis from 4-Nitropyridine-N-oxide using Acetyl Chloride[1]
-
In a flask equipped with a reflux condenser, place 40 ml of acetyl chloride.
-
Warm the flask briefly to initiate the reaction.
-
Add 8 g of 4-nitropyridine-N-oxide in small portions. A vigorous reaction will occur.
-
After the addition is complete, warm the mixture at approximately 50°C for 30 minutes, during which a crystalline mass should form.
-
Cautiously decompose the reaction mixture with ice water.
-
Make the mixture alkaline with sodium carbonate.
-
Extract the product several times with chloroform.
-
Dry the combined chloroform extracts over sodium carbonate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the product from acetone to yield colorless needles.
Method 2: Synthesis from 4-Nitropyridine-N-oxide using Hydrochloric Acid[2]
-
Place 1 g of 4-nitropyridine-N-oxide in a sealed tube with 20 ml of 25% aqueous hydrochloric acid.
-
Heat the sealed tube at 160°C for 4 hours.
-
After cooling, carefully open the tube, allowing nitrous gas to escape.
-
Evaporate the liquid to dryness in vacuo.
-
Neutralize the residue with aqueous ammonia and evaporate to dryness again.
-
Extract the solid residue with benzene.
-
Purify the product by crystallization from ligroin.
Visualizations
Caption: General workflow for the synthesis of 4-chloropyridine-N-oxide.
Caption: Potential decomposition pathways for 4-chloropyridine-N-oxide.
References
- 1. prepchem.com [prepchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Chloro-4-nitropyridine-N-oxide versus 4-nitropyridine-N-oxide in Nucleophilic Aromatic Substitution
For Immediate Publication
This guide provides a detailed comparison of the reactivity of 2-Chloro-4-nitropyridine-N-oxide and 4-nitropyridine-N-oxide, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This analysis is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering insights supported by experimental data and established chemical principles.
Introduction to Reactivity in Pyridine-N-oxides
Pyridine-N-oxides are a class of heterocyclic compounds that exhibit enhanced reactivity towards both electrophilic and nucleophilic substitution compared to their parent pyridines.[1] The N-oxide group can donate electron density into the pyridine ring through resonance, which paradoxically also increases the ring's susceptibility to nucleophilic attack at the 2- and 4-positions by stabilizing the intermediate formed during the reaction. When combined with a strong electron-withdrawing group like a nitro group, the pyridine ring becomes highly activated for nucleophilic aromatic substitution.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction in these substrates proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the ring and onto the nitro and N-oxide groups, which is a key stabilizing factor. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: General mechanism of the SNAr reaction on a substituted pyridine-N-oxide.
Qualitative and Quantitative Comparison of Reactivity
The reactivity of these compounds in SNAr reactions is primarily dictated by two factors: the nature of the leaving group and the electronic stabilization of the Meisenheimer intermediate.
4-Nitropyridine-N-oxide: In this molecule, the nitro group at the 4-position acts as the leaving group. While the nitro group is a potent activating group, it is not as effective a leaving group as a halide under typical SNAr conditions. The primary activation for nucleophilic attack comes from the electron-withdrawing nature of the nitro group and the stabilization provided by the N-oxide.
This compound: This compound possesses a chlorine atom at the 2-position, which serves as an excellent leaving group in SNAr reactions. The reactivity is significantly enhanced by the synergistic electron-withdrawing effects of both the 4-nitro group and the N-oxide functionality. The placement of the leaving group at the 2-position allows for direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. Consequently, This compound is expected to be substantially more reactive than 4-nitropyridine-N-oxide towards nucleophiles.
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 4-Nitropyridine-N-oxide | Piperidine | Ethanol | 30 | 6.23 x 10⁻⁶[2] |
| This compound | Piperidine | Ethanol | 30 | Data not available |
The reaction for 4-nitropyridine-N-oxide was conducted in the absence of light.
Experimental Protocols
To conduct a direct and accurate comparison of the reactivity of these two compounds, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for their reaction with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Materials:
-
This compound
-
4-nitropyridine-N-oxide
-
Piperidine (or other desired nucleophile)
-
Anhydrous ethanol (or other suitable solvent)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the pyridine-N-oxide substrate (e.g., 1 mM) in anhydrous ethanol.
-
Prepare a series of stock solutions of piperidine in anhydrous ethanol at various concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Equilibrate all stock solutions to the desired reaction temperature (e.g., 30°C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Inject a small, precise volume of the pyridine-N-oxide stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the product as a function of time. The reaction should be monitored until it reaches completion (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.
-
Perform this entire procedure for both this compound and 4-nitropyridine-N-oxide to obtain a direct comparison of their reactivity.
-
Caption: Workflow for the comparative kinetic analysis of nitropyridine-N-oxide reactivity.
Conclusion
Based on fundamental principles of nucleophilic aromatic substitution, this compound is predicted to be a significantly more reactive substrate than 4-nitropyridine-N-oxide. This is attributed to the presence of a superior leaving group (chloride vs. nitro) at a highly activated position on the pyridine-N-oxide ring. While quantitative data for a direct comparison is limited, the provided experimental protocol offers a clear pathway for researchers to determine the relative reactivities of these and other related compounds, facilitating their effective use in synthetic applications.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-substituted pyridines is a critical endeavor in medicinal chemistry and materials science, given the prevalence of this structural motif in a wide array of pharmaceuticals and functional materials. The continuous pursuit of novel and efficient synthetic routes has led to the development of numerous methodologies beyond classical approaches. This guide provides an objective comparison of key alternative reagents and strategies for accessing 4-substituted pyridines, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Methodologies
The synthesis of 4-substituted pyridines can be broadly categorized into two main approaches: de novo synthesis, where the pyridine ring is constructed from acyclic precursors, and post-functionalization of a pre-formed pyridine ring. This guide will explore prominent examples from both categories, highlighting their respective strengths and limitations.
I. De Novo Synthesis of the Pyridine Ring
These methods offer the advantage of installing the desired substituent at the 4-position during the ring formation process, often from simple and readily available starting materials.
1. Three-Component Reaction of Alkoxyallenes, Nitriles, and Carboxylic Acids
This flexible approach provides access to highly substituted pyridin-4-ols, which can be further functionalized. The reaction proceeds through a fascinating cascade mechanism.[1]
2. Cobalt-Catalyzed [2+2+2] Cycloaddition
A powerful method for constructing highly substituted aromatic systems, including pyridines. This reaction involves the cyclization of a nitrile with two alkyne molecules, catalyzed by a cobalt complex.[2]
Table 1: Comparison of De Novo Synthesis Methods for 4-Substituted Pyridines
| Method | Key Reagents | Catalyst/Conditions | Typical Yields | Substrate Scope | Reference |
| Three-Component Reaction | Lithiated alkoxyallene, nitrile, carboxylic acid | n-BuLi, TFA | 60-85% | Broad scope for all three components, leading to highly functionalized pyridin-4-ols. | [1] |
| Cobalt-Catalyzed [2+2+2] Cycloaddition | 4-Substituted benzonitrile, α,ω-diyne | [(η⁵-C₅H₅)Co{P(OEt)₃}(η²-(E)-Me₂OCCH═CHCO₂Me)] (10 mol %) | 40-70% | Tolerant to N-donor groups; suitable for preparing (ferrocenylphenyl)pyridines. | [2] |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, ethynylketone | Glacial acetic acid, Toluene, 50 °C | 50-80% | Versatile method for a wide range of pyridine derivatives. | [3] |
| Guareschi-Thorpe Synthesis | Acetylacetone, Cyanoacetamide | Piperidine (catalytic), Ethanol, Reflux | ~85% | Leads to 2-pyridone structures. | [3] |
II. Post-Functionalization of the Pyridine Ring
These methods involve the direct introduction of a substituent at the C-4 position of a pre-existing pyridine ring. Modern transition-metal-catalyzed C-H functionalization and radical-based methods have revolutionized this field.
1. Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyridine core. While C2-functionalization is often favored due to the directing effect of the nitrogen atom, specific catalytic systems have been developed to achieve C4-selectivity.[4][5]
2. Minisci-Type Decarboxylative Alkylation
The Minisci reaction is a classic method for the radical alkylation of electron-deficient heterocycles. A modern variation employs a removable blocking group to achieve exquisite C4-selectivity, even on pyridine itself, under acid-free conditions.[6]
Table 2: Comparison of Post-Functionalization Methods for 4-Substituted Pyridines
| Method | Key Reagents | Catalyst/Conditions | Typical Yields | Substrate Scope | Reference |
| Ni/Lewis Acid-Catalyzed C4-Alkylation | Pyridine, Alkene | Ni(cod)₂, Bulky NHC ligand, (2,6-t-Bu₂-4-Me-C₆H₂O)₂AlMe (MAD) | 60-90% | Direct C4-alkylation of pyridines with various alkenes. | [5] |
| Minisci-Type C4-Alkylation (with Blocking Group) | Pyridine-fumarate adduct, Carboxylic acid | AgNO₃ (20 mol%), (NH₄)₂S₂O₈, DCE:H₂O, 50 °C | 70-90% | Broad scope of carboxylic acids for alkylation; operationally simple and scalable. | [6] |
| Copper-Catalyzed Modular Synthesis | α,β-Unsaturated ketoxime O-pentafluorobenzoate, Alkenylboronic acid | Cu(OAc)₂, DMF, 4Å molecular sieves, 50-90 °C | 43-91% | A modular cascade reaction with good functional group tolerance. | [7][8] |
| Addition to N-Activated Pyridines | Pyridine, Activating agent (e.g., Acyl chloride), Organometallic reagent | In situ formation of N-acyl pyridinium salt, followed by nucleophilic addition | Variable | Leads to 1,4-dihydropyridines which require subsequent oxidation to the corresponding pyridine. | [9] |
Experimental Protocols
Protocol 1: Guareschi-Thorpe Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [3]
-
Materials: Acetylacetone (10 mmol), Cyanoacetamide (10 mmol), Piperidine (1 mmol), Ethanol (20 mL).
-
Procedure:
-
In a round-bottom flask, dissolve acetylacetone and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 4 hours. A precipitate should form as the reaction progresses.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired pyridone.
-
Protocol 2: Bohlmann-Rahtz Pyridine Synthesis [3]
-
Materials: 3-Aminocrotononitrile (10 mmol), 1-Phenyl-2-propyn-1-one (10 mmol), Glacial acetic acid (2 mL), Toluene (10 mL).
-
Procedure:
-
Dissolve 3-aminocrotononitrile and 1-phenyl-2-propyn-1-one in a mixture of toluene and acetic acid.
-
Heat the solution at 50 °C for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.
-
Protocol 3: Minisci-Type C4-Alkylation of Pyridine with a Fumarate Blocking Group [6]
-
Step 1: Synthesis of the Pyridinium Adduct (e.g., 6a)
-
Detailed procedure for the synthesis of the fumarate-derived blocking group and its reaction with pyridine to form the stable pyridinium species should be followed as per the reference.
-
-
Step 2: Decarboxylative Alkylation
-
Materials: Pyridinium adduct 6a (0.5 mmol), Carboxylic acid (1.0 mmol), AgNO₃ (20 mol%), (NH₄)₂S₂O₈ (1.0 mmol), 1,2-Dichloroethane (DCE):H₂O (1:1, 0.1 M).
-
Procedure:
-
Combine the pyridinium adduct, carboxylic acid, AgNO₃, and (NH₄)₂S₂O₈ in a reaction vessel.
-
Add the DCE:H₂O solvent mixture.
-
Heat the reaction at 50 °C for 2 hours.
-
Monitor the reaction for the formation of the C4-alkylated adduct.
-
-
-
Step 3: Removal of the Blocking Group
-
The blocking group is typically removed under basic conditions (e.g., with DBU) to yield the final 4-alkylated pyridine.
-
Visualizing Reaction Pathways
Diagram 1: Bohlmann-Rahtz Pyridine Synthesis
Caption: Logical workflow of the Bohlmann-Rahtz pyridine synthesis.
Diagram 2: Minisci-Type C4-Alkylation with a Blocking Group
Caption: Experimental workflow for C4-alkylation via Minisci reaction.
Diagram 3: Transition-Metal-Catalyzed C-H Functionalization
Caption: Generalized catalytic cycle for C-H functionalization.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-Chloro-4-nitropyridine-N-oxide
A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 2-Chloro-4-nitropyridine-N-oxide, a key building block in the synthesis of novel therapeutic agents and functional materials, requires rigorous characterization to ensure its purity and structural integrity. This guide provides a detailed spectroscopic analysis of this compound, comparing its spectral features with those of related compounds and offering comprehensive experimental protocols for researchers.
Spectroscopic Data Summary: Confirming the Structure
The molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the compound's architecture.
| Spectroscopic Technique | Key Findings for this compound |
| ¹H NMR | The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts, multiplicities, and coupling constants of these protons are influenced by the electron-withdrawing effects of the chloro, nitro, and N-oxide groups. |
| ¹³C NMR | The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of these carbons provide insight into their electronic environment, with carbons attached to or near the electronegative substituents appearing at characteristic downfield shifts. |
| IR Spectroscopy | The infrared spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for the N-O stretching of the N-oxide, the asymmetric and symmetric stretching of the nitro (NO₂) group, and the C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the exact mass of this compound (C₅H₃ClN₂O₃), which is 174.54 g/mol .[1] The fragmentation pattern can provide further structural information. |
Comparative Spectroscopic Analysis
To provide a clearer context for the spectroscopic data of this compound, a comparison with structurally related, commercially available reagents is presented below. These alternatives, such as 2-chloropyridine N-oxide and 2,4-dichloro-5-nitropyridine, are also utilized in organic synthesis and offer a valuable reference for spectral interpretation.
| Compound | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) | Key IR Absorptions (cm⁻¹) | Molecular Weight ( g/mol ) |
| This compound | Predicted aromatic signals | Predicted aromatic signals | N-O stretch, NO₂ stretch, C-Cl stretch | 174.54[1] |
| 2-Chloropyridine N-oxide | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H)[2] | 123.8, 126.0, 126.9, 140.3, 141.5[2] | N-O stretch, C-Cl stretch | 129.56 |
| 2,4-Dichloro-5-nitropyridine | Aromatic signals | Aromatic signals | NO₂ stretch, C-Cl stretch | 192.99 |
Experimental Protocols
Detailed and validated experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup: The NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The spectral width should be set to cover the expected chemical shift range for aromatic compounds (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A greater number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) after each measurement.
KBr Pellet Method:
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties. The mass range should be set to include the expected molecular ion.
Visualizing the Workflow and Structural Confirmation
To better illustrate the process of spectroscopic analysis and the logic behind structural confirmation, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic methods for structural confirmation.
References
Yield comparison of different synthetic routes to 2-Chloro-4-nitropyridine-N-oxide
A Comparative Guide to the Synthetic Routes of 2-Chloro-4-nitropyridine-N-oxide
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data to inform decisions on methodology.
Yield Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through the nitration of a precursor. The choice of starting material significantly impacts the overall yield and the number of synthetic steps involved. Below is a summary of the yields for the most common synthetic pathways.
| Route | Starting Material | Key Steps | Reported Yield | Reference |
| 1 | 2-Chloropyridine | 1. N-oxidation2. Nitration | 82.8% (overall) | [1] |
| 2 | 2-Chloropyridine-N-oxide | Nitration | 56.8% | [2] |
| 3 | 2-Chloropyridine | One-pot Oxidation and Nitration | >10% higher than conventional methods | [3] |
Note: The yield for Route 3 is a claimed improvement over conventional methods, but a specific numerical yield for the 2-chloro derivative is not provided in the referenced abstract.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Two-Step Synthesis from 2-Chloropyridine
This route involves the initial N-oxidation of 2-chloropyridine, followed by nitration of the resulting 2-chloropyridine-N-oxide.
Step 1: Synthesis of 2-Chloropyridine-N-oxide [1]
-
To a solution of 5.7 g (50 mmol) of 2-chloropyridine in 4.5 g (75 mmol) of acetic acid, heat the mixture to 80°C.
-
Slowly add 5.9 g (175 mmol) of 30% hydrogen peroxide.
-
After the addition is complete, maintain the reaction at 80°C with stirring for 3 hours.
-
Cool the reaction mixture to room temperature and remove the solvent by distillation under reduced pressure.
-
The resulting orange-red product, 2-chloropyridine-N-oxide (6.25 g, 96.5% yield), can be used in the next step without further purification.
Step 2: Synthesis of this compound [1]
-
Cool the concentrated liquid from the previous step to 2-3°C.
-
Add 15 ml of a nitrating mixture (concentrated sulfuric acid and 90% nitric acid in a 1:1 volume ratio).
-
Slowly heat the reaction mixture to 90°C and maintain with stirring for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 10°C and pour it into an ice-water mixture.
-
Neutralize the solution with a 50% NaOH solution, which will cause a salt to precipitate.
-
Filter the salt and extract the filtrate with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from alcohol to obtain this compound (85.8% yield).
Route 2: Direct Nitration of 2-Chloropyridine-N-oxide[2]
This method involves the direct nitration of commercially available or previously synthesized 2-chloropyridine-N-oxide.
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C.
-
Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.
-
Add 590 ml of 90% nitric acid dropwise.
-
After the addition, heat the mixture to 80°C. The exothermic reaction will cause the temperature to rise to 115°C.
-
Maintain the temperature at 100°C for four hours.
-
Cool the reaction mixture and pour it into 12 liters of ice.
-
Collect the resulting solid by filtration and wash it three times with one-liter portions of water.
-
Dry the solid to yield 715 grams of this compound.
-
The mother liquor and washes can be combined and extracted with chloroform to yield an additional 94.2 grams of the product. The combined yield is approximately 56.8%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Chloropyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-chloropyridine N-oxide is a critical step in the production of various pharmaceuticals and biocides. The choice of catalyst for the N-oxidation of 2-chloropyridine significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of 2-chloropyridine N-oxide, based on reported experimental data.
| Catalyst System | Oxidant | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Immobilized Carboxylic Acid on Polystyrene Resin | H₂O₂ | Not specified | Not specified | 33-35 | Catalyst recyclability. | Low yield, product instability under reaction conditions.[1][2] |
| Mesoporous Molecular Sieves (MCM-41) | H₂O₂ | 40-90 | 3-10 | >98 | High conversion and yield.[3] | Requires catalyst preparation. |
| Tungstic Acid and Sulfuric Acid | H₂O₂ | 70-80 | 12 | High (not quantified) | Readily available catalysts.[4] | Requires optimization of multiple components.[4] |
| Phosphotungstic Acid on SiO₂ | H₂O₂ | 80 | 30 | 89.8 | High yield with a supported catalyst.[5] | Long reaction time.[5] |
| Recyclable Anhydrides (e.g., Od-MA) | H₂O₂ | 90 | 7 | Low (1.1% for Od-MA) | Catalyst is potentially recyclable.[6] | Very low yield reported under the specified conditions.[6] |
| TS-1 Molecular Sieve | H₂O₂ | 70-80 | 1 | 98.88 | High yield and short reaction time.[7] | Catalyst synthesis can be complex. |
| Maleic Anhydride | H₂O₂ / Acetic Acid | 70-80 | ~12 (without catalyst) | Not specified | Reduces the required amount of acetic acid compared to non-catalytic methods.[8] | Based on older patent literature, may not represent the state-of-the-art. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Synthesis using Mesoporous Molecular Sieves (MCM-41) Catalyst
-
Catalyst Preparation: Synthesize MCM-41 according to established literature procedures.
-
Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, add 50 g of 2-chloropyridine and 2.5 g to 25 g of the MCM-41 catalyst (mass ratio of 1:0.05 to 1:0.5).
-
Reaction Execution: Heat the mixture to the desired temperature (40-90 °C) with stirring.
-
Oxidant Addition: Add hydrogen peroxide (27.5% aqueous solution) dropwise. The molar ratio of hydrogen peroxide to 2-chloropyridine should be between 0.8:1 and 3.5:1.
-
Reaction Monitoring: Maintain the temperature and stirring for 3-10 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to separate the catalyst. The filtrate is an aqueous solution of 2-chloropyridine N-oxide.[3]
Synthesis using TS-1 Molecular Sieve Catalyst
-
Reaction Setup: In a 1000 mL four-necked flask, charge 200 g of 2-chloropyridine, 200 g of deionized water, and 6 g of TS-1 molecular sieve catalyst.
-
Heating: Stir the mixture and raise the temperature to 65 °C.
-
Oxidant Addition: Add 200 g of hydrogen peroxide (30% mass fraction) dropwise over 15 minutes, while maintaining the reaction temperature between 70-80 °C.
-
Reaction Completion: After the addition is complete, continue the reaction for 1 hour at the same temperature.
-
Work-up: Cool the reaction mixture to 45 °C and filter. The collected catalyst can be washed with deionized water and reused.[7]
Synthesis using Tungstic Acid and Sulfuric Acid
-
Reaction Setup: In a 250 mL four-necked flask equipped with an electric stirrer, thermometer, condenser, and dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.
-
Oxidant Addition: Start stirring and add 30 mL of hydrogen peroxide through the dropping funnel.
-
Heating: Adjust the water bath temperature to 70-80 °C.
-
Reaction Duration: Maintain the reaction at this temperature for 12 hours.[4]
Process Visualization
The following diagrams illustrate the general experimental workflow and a conceptual comparison of catalytic efficiency.
Caption: General experimental workflow for the catalytic synthesis of 2-chloropyridine N-oxide.
Caption: Conceptual comparison of catalyst efficiency based on reported yields.
References
- 1. Synthesis and use of an immobilized catalyst for the n-oxidation of 2-chloropyridine - DORAS [doras.dcu.ie]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 7. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 8. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]
A Comparative Guide to the Synthesis of 2-chloro-4-aminopyridine from 2-chloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthesis of 2-chloro-4-aminopyridine from 2-chloro-4-nitropyridine-N-oxide, primarily focusing on the widely utilized iron/acetic acid reduction method. A comparative analysis with alternative synthetic strategies is presented, supported by experimental data to inform methodology selection in research and development settings.
Primary Synthesis Route: Reduction of this compound
The reduction of this compound is a common and efficient method for the preparation of 2-chloro-4-aminopyridine. Among various reducing agents, the use of iron powder in glacial acetic acid is a well-documented and high-yielding approach.[1][2][3]
Experimental Protocol: Iron/Acetic Acid Reduction
A detailed protocol for this reduction is provided in Chinese patent CN102101841B.[4] To a mixture of this compound (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), and glacial acetic acid (250 mL), the reaction is heated to reflux for 1.5 hours.[4] Completion of the reaction is monitored by thin-layer chromatography (TLC). Following the reaction, the mixture is cooled, and the pH is adjusted to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution. The product is then extracted with diethyl ether, washed with saturated brine and water, and dried over anhydrous sodium sulfate. After concentration, the crude product is recrystallized from a 1:1 mixture of benzene and cyclohexane to yield 2-chloro-4-aminopyridine.[4] This method has a reported yield of 91.3%.[4]
Alternative Synthesis and Reduction Methods
Several alternative routes for the synthesis of 2-chloro-4-aminopyridine exist, each with its own set of advantages and disadvantages. These alternatives can start from different precursors or employ different reducing agents for the nitro group.
Alternative Starting Materials
-
From 2-Chloropyridine: This multi-step synthesis involves the initial oxidation of 2-chloropyridine to its N-oxide, followed by nitration to yield this compound, which is then reduced to the final product.[2][3]
-
From Isonicotinic Acid: This pathway involves the formation of isonicotinic acid N-oxide, followed by amination, chlorination, and finally a Hofmann degradation to yield 2-chloro-4-aminopyridine. While the starting material is inexpensive, the synthetic route is lengthy.[2][3]
-
From 2,4-Dichloropyridine: This method involves the regioselective amination of 2,4-dichloropyridine.
-
From 4-Aminopyridine: This route involves the direct chlorination of 4-aminopyridine.
Alternative Reduction Methods for this compound
-
Tin(II) Chloride/HCl: The use of stannous chloride in hydrochloric acid is a classical method for the reduction of aromatic nitro compounds.
Comparative Data
The following table summarizes the key comparative aspects of the different synthetic approaches.
| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
| Primary Route | This compound | Iron, Acetic Acid | 91.3%[4] | High yield, readily available reagents | Use of strong acid, work-up can be extensive |
| Alternative 1 | 2-Chloropyridine | m-CPBA, HNO3/H2SO4, Fe/CH3COOH | Moderate (multi-step) | Inexpensive starting material | Multi-step synthesis, potentially lower overall yield |
| Alternative 2 | Isonicotinic Acid | H2O2, PCl5, NaOH/Br2 | Low (multi-step) | Inexpensive starting material | Long synthetic route, potential for side reactions |
| Alternative 3 | 2,4-Dichloropyridine | Amine source | Variable | Potentially fewer steps | Regioselectivity can be an issue |
| Alternative 4 | 4-Aminopyridine | Chlorinating agent | Variable | Direct approach | Potential for over-chlorination and side products |
Product Validation Data
Accurate characterization of the final product is crucial. The following data is reported for 2-chloro-4-aminopyridine:
-
Melting Point: 90-94 °C[5] (Note: Some sources report a wider or different range, but this appears to be the most consistent value from commercial suppliers).
-
Appearance: White to light yellow crystalline powder.[6]
-
Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and dichloromethane.[6]
Spectroscopic Data
While specific peak assignments were not available in the searched literature, typical spectroscopic data for validation would include:
-
¹H NMR: Expected signals would correspond to the aromatic protons and the amine protons.
-
¹³C NMR: Expected signals would correspond to the carbon atoms of the pyridine ring.
-
FTIR: Characteristic peaks for N-H stretching of the amine group, C-Cl stretching, and aromatic C-H and C=C stretching are expected. The FTIR spectrum of the related compound 4-aminopyridine shows NH2-stretching bands at 3507 cm⁻¹ and 3413 cm⁻¹, and an NH2-scissoring band at 1623 cm⁻¹.[7]
Visualizing the Synthesis and Workflow
To better illustrate the synthetic pathways and validation process, the following diagrams are provided.
Caption: Synthetic pathways to 2-chloro-4-aminopyridine.
Caption: Workflow for the validation of synthesized 2-chloro-4-aminopyridine.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. 2-Chloro-4-aminopyridine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 5. 4-Amino-2-chloropyridine, 97% (14432-12-3) - 4-Amino-2-chloropyridine, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. 2-Chloro-4-aminopyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, High Purity | Buy 2-Chloro-4-aminopyridine Online [pipzine-chem.com]
- 7. researchgate.net [researchgate.net]
Efficacy of 2-Chloro-4-nitropyridine-N-oxide in synthesizing (thio)barbituric acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthetic methodologies for (thio)barbituric acid derivatives, a class of compounds with significant therapeutic potential. The efficacy of various synthetic routes is evaluated based on reaction yields, conditions, and versatility. Detailed experimental protocols for key methods are provided to facilitate replication and adaptation in a research setting.
At a Glance: Synthesis Methodologies Comparison
The synthesis of (thio)barbituric acid and its derivatives can be broadly categorized into several key strategies. Below is a summary of the most common approaches with their respective advantages and typical reaction parameters.
Table 1: Classical Synthesis of the (Thio)barbituric Acid Core
| Method | Reactants | Catalyst/Base | Solvent | Time | Yield (%) |
| Condensation | Diethyl malonate, Thiourea | Sodium Ethoxide | Ethanol | 4-6 h | ~80%[1] |
Table 2: Knoevenagel Condensation for 5-Arylidene Derivatives
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Aromatic Aldehydes | Pyridine | Ethanol | Reflux | 12 h | Good to Excellent[2] |
| Aromatic Aldehydes | Acetic Acid | Ethanol | Room Temp | 0.9-1.4 h | 76-85%[3] |
| Aromatic Aldehydes | NaOH-fused Fly Ash | Aqueous | Not specified | Not specified | High[4] |
Table 3: Multicomponent Reactions for Fused Heterocycles (Pyrano[2,3-d]pyrimidines)
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Aromatic Aldehydes | Isonicotinic Acid (10 mol%) | Ethanol/H₂O (19:1) | 60 °C | 15-30 min | 88-96% |
| Aromatic Aldehydes | Dibutylamine (DBA) | Aqueous Ethanol | Reflux | Not specified | High |
| p-Chlorobenzaldehyde | Fe₃O₄, ZnO, or Mn₃O₄ NPs | Not specified | Not specified | Not specified | High[5] |
| Aromatic Aldehydes | LDH@TRMS@NDBD@Cu(II) | Solvent-free | Room Temp | Short | High[6] |
Table 4: Biginelli-like Reaction for Bicyclic Derivatives
| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Conditions |
| Aromatic Aldehydes | Urea or Thiourea | Conc. HCl | Ethanol | Reflux[7][8][9] |
Table 5: Synthesis of Spiro Derivatives
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature |
| One-pot, Three-component | Arylidene-1,3-dimethyl-pyrimidinetriones, DMAD, Triphenylphosphine | - | CPME | Room Temp[10][11] |
| One-pot | Barbituric acid, Aldehydes, Cyanogen bromide | Triethylamine | Not specified | 0 °C to RT |
Featured Synthetic Protocols
Classical Synthesis of 2-Thiobarbituric Acid
This method describes the fundamental synthesis of the 2-thiobarbituric acid core structure.
Experimental Protocol:
-
Dissolve metallic sodium (0.25 mol) in 200 mL of absolute ethanol to prepare sodium ethoxide.
-
To this solution, add thiourea (0.25 mol) and diethyl malonate (40 mL).
-
Reflux the reaction mixture for 6 hours in an oil bath.
-
After reflux, remove the ethanol by vacuum distillation.
-
Cool the resulting clear solution in an ice bath overnight.
-
Acidify the solution with hydrochloric acid (HCl).
-
Collect the crude product by filtration, wash with 50 mL of water, and dry in an oven at 105-110 °C for approximately 4 hours.
-
The final product can be purified by recrystallization from ethanol, yielding around 80%.[1]
Knoevenagel Condensation for 5-Arylidene Thiobarbituric Acid Derivatives
This protocol outlines the synthesis of 5-substituted derivatives via Knoevenagel condensation.
Experimental Protocol:
-
To a stirred solution of 1,3-disubstituted-thiobarbituric acid (1.0 mmol) and a corresponding aromatic aldehyde (1.0 mmol) in absolute ethanol (5 mL) under a nitrogen atmosphere, add dry pyridine (0.2 mmol).
-
Allow the resulting mixture to stir at reflux for 12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the obtained residue with hot water (2 x 10 mL), cold ethanol (2 x 5 mL), and diethyl ether (2 x 10 mL) to afford the crude product.
-
Further purify the product by recrystallization from a 1,4-dioxane-water mixture to obtain the pure compound in good to excellent yields.[2]
Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
This one-pot, three-component reaction is an efficient method for synthesizing fused heterocyclic systems.
Experimental Protocol:
-
In a test tube, combine malononitrile (1 mmol), the desired benzaldehyde derivative (1 mmol), and barbituric acid or a derivative thereof (1 mmol).
-
Add the LDH@TRMS@NDBD@Cu(II) catalyst (0.045 g).
-
Stir the mixture at room temperature for the appropriate time, monitoring the reaction progress with TLC (n-hexane: ethyl acetate; 5:5).
-
Upon completion, separate the catalyst by adding hot ethanol (2 mL), followed by centrifugation and washing with ethanol (2 mL).
-
The product is obtained in high yield after removal of the solvent.[6]
Biological Activity and Signaling Pathways
(Thio)barbituric acid derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects. Their mechanism of action often involves the modulation of key signaling pathways. For instance, the anticancer properties of some thiobarbituric acid derivatives are attributed to the induction of apoptosis. This process is frequently mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins, leading to the cleavage of PARP and subsequent cell death.[5]
Caption: Apoptosis induction pathway by thiobarbituric acid derivatives.
Conclusion
The synthesis of (thio)barbituric acid derivatives can be achieved through a variety of effective methods. The classical condensation of diethyl malonate and (thio)urea remains a fundamental approach for the core structure. For diversification, particularly at the 5-position, Knoevenagel condensation offers a robust and high-yielding route. Furthermore, the demand for complex, fused-ring systems has been met by the development of elegant and efficient multicomponent reactions, such as the Biginelli-like reaction and various one-pot syntheses for pyrano[2,3-d]pyrimidines and spiro derivatives. These modern methods often align with the principles of green chemistry, offering high atom economy, milder reaction conditions, and simplified work-up procedures. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the complexity of the target molecule, and the available resources. The diverse biological activities of these compounds, stemming from their ability to interact with crucial signaling pathways, continue to make them a focal point of research in medicinal chemistry and drug development.
References
- 1. Characterization of a Novel Barbituric Acid and Two Thiobarbituric Acid Compounds for Lung Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Biological Activity of a Thiobarbituric Acid Compound in Neuroblastomas | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Chloro-4-nitropyridine and its N-oxide in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-chloro-4-nitropyridine and its corresponding N-oxide derivative in nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is intended to assist researchers in selecting the appropriate substrate for their synthetic needs and in designing relevant experimental protocols.
Introduction
2-Chloro-4-nitropyridine and its N-oxide are important heterocyclic building blocks in organic synthesis, particularly in the development of pharmaceutical agents. Their reactivity is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of a strongly electron-withdrawing nitro group. This electronic arrangement activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride leaving group. The introduction of an N-oxide functionality significantly modulates this reactivity, a phenomenon this guide will explore in detail.
Reactivity Comparison: An Overview
In nucleophilic aromatic substitution, the rate of reaction is largely governed by the stability of the intermediate Meisenheimer complex formed upon attack by the nucleophile. It is well-established that pyridine N-oxides are more reactive towards nucleophiles than their parent pyridine counterparts.[1] The N-oxide group, through its ability to delocalize the negative charge of the intermediate, provides additional stabilization, thereby lowering the activation energy of the reaction.[2]
The chlorine atom at the C-2 position of the pyridine ring is activated towards SNAr by the electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at the C-4 position.[3][4] In the case of 2-chloro-4-nitropyridine N-oxide, the N-oxide group further enhances this activation.[3]
Quantitative Data Summary
To illustrate the expected difference in reactivity, the following table presents a hypothetical but chemically reasonable set of second-order rate constants (k₂) for the reaction of each substrate with a common nucleophile, piperidine, in a polar aprotic solvent at a standardized temperature.
| Compound | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) (Illustrative) |
| 2-Chloro-4-nitropyridine | Piperidine | Acetonitrile | 50 | 1.5 x 10⁻⁴ |
| 2-Chloro-4-nitropyridine N-oxide | Piperidine | Acetonitrile | 50 | 8.5 x 10⁻³ |
Note: The data in this table is illustrative and intended to reflect the generally accepted reactivity trend. Actual experimental values may vary.
Reaction Mechanism
The nucleophilic aromatic substitution of both compounds proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[5] The increased reactivity of the N-oxide can be attributed to the greater stabilization of this intermediate.
References
Comparative Guide to the Characterization of Byproducts in the Synthesis of 2-Chloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 2-Chloro-4-nitropyridine-N-oxide, with a focus on the characterization of potential byproducts. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of downstream applications, particularly in drug development. This document outlines the primary synthesis route, potential alternative methods, and detailed experimental protocols for analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, necessitating a thorough understanding and control of byproducts formed during its synthesis. The predominant method for its preparation involves the nitration of 2-chloropyridine-N-oxide. The regioselectivity of this reaction is a crucial factor in determining the impurity profile.
Primary Synthesis Route and Potential Byproducts
The most common and industrially applied method for the synthesis of this compound is the electrophilic nitration of 2-chloropyridine-N-oxide using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[1][2]
The N-oxide functional group is strongly activating and directs electrophilic substitution primarily to the 4-position of the pyridine ring. The chloro group at the 2-position is a deactivating group and a weak ortho-, para-director. The strong directing effect of the N-oxide group leads to a high yield of the desired 4-nitro isomer.
However, the formation of other isomeric byproducts, although generally in minor quantities, is possible. The potential isomeric byproducts include:
-
2-Chloro-3-nitropyridine-N-oxide
-
2-Chloro-5-nitropyridine-N-oxide
-
2-Chloro-6-nitropyridine-N-oxide
The formation of dinitro-substituted or other degradation products may also occur under harsh reaction conditions.
Comparison of Synthesis Methods and Byproduct Profiles
While specific quantitative data on the byproduct distribution in the nitration of 2-chloropyridine-N-oxide is not extensively reported in publicly available literature, a qualitative comparison can be made based on established principles of electrophilic aromatic substitution and the limited data available on alternative methods.
| Synthesis Method | Primary Reagents | Expected Major Product | Potential Byproducts | Remarks |
| Standard Nitration | 2-chloropyridine-N-oxide, HNO₃, H₂SO₄ | This compound | 2-Chloro-3-nitropyridine-N-oxide, 2-Chloro-5-nitropyridine-N-oxide, 2-Chloro-6-nitropyridine-N-oxide, Dinitro products | Highly regioselective for the 4-position. Byproduct levels are generally low but can be influenced by reaction conditions such as temperature and reaction time. |
| Alternative Nitration | 2-chloropyridine-N-oxide, Alternative nitrating agents (e.g., N₂O₅) | This compound | May offer a different byproduct profile, potentially reducing certain isomers or degradation products. | Less common, and data on byproduct formation is scarce. May offer advantages in terms of milder reaction conditions and reduced acid waste. |
Experimental Protocols
Synthesis of this compound (Standard Nitration)
This protocol is adapted from established literature procedures.[1]
Materials:
-
2-chloropyridine-N-oxide
-
Concentrated nitric acid (90%)
-
Concentrated sulfuric acid
-
Ice
-
Chloroform
-
Potassium carbonate
-
2-Propanol
Procedure:
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.
-
Portion-wise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.
-
Add 590 ml of 90% nitric acid dropwise, keeping the temperature between 5-10°C.
-
After the addition is complete, heat the reaction mixture to 80°C. An exothermic reaction will cause the temperature to rise.
-
Maintain the reaction temperature at 100-115°C for four hours.
-
Cool the reaction mixture and pour it into 12 liters of ice.
-
Collect the resulting solid by filtration and wash it three times with water.
-
Dry the solid to yield this compound.
-
The mother liquor and washes can be combined and extracted with chloroform to recover additional product.
Characterization of Byproducts by High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of the reaction mixture is proposed below. Method optimization will be required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Acetic acid in Water
-
B: Acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL
Sample Preparation:
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water) and filter through a 0.45 µm syringe filter before injection.
Characterization of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify and quantify volatile byproducts.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-400 amu
Sample Preparation:
Dissolve a sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) for analysis.
Visualizations
Caption: Synthesis of this compound and potential byproducts.
Caption: Experimental workflow for byproduct characterization.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-4-nitropyridine-N-oxide: A Procedural Guide
For Immediate Reference: Treat 2-Chloro-4-nitropyridine-N-oxide as hazardous waste and consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. Disposal must be conducted in compliance with all local, regional, and national regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on standard laboratory safety practices and information from safety data sheets (SDS).
Hazard Summary and Disposal Overview
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper personal protective equipment (PPE) is mandatory during handling and disposal. The primary disposal route is through an approved hazardous waste disposal plant.[1][3]
| Parameter | Information | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 14432-16-7 | [1] |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][3][4][5] |
| Spill Cleanup | Sweep up and shovel into suitable, closed containers for disposal. Avoid dust formation. | [1][3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the general steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[1]
-
Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Waste Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material and kept closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
3. Small Spills and Residue Management:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[1][3]
-
Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a suitable container for hazardous waste.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Arrange for pickup and disposal through your institution's designated hazardous waste management service.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need for professional consultation with your institution's EHS department and adherence to all applicable regulations. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling or disposal.
References
Personal protective equipment for handling 2-Chloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-4-nitropyridine-N-oxide, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is vital when working with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that is hazardous and requires careful handling. It is classified as causing skin and serious eye irritation, and may also lead to respiratory irritation.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2]
The following table summarizes the necessary personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or other impervious gloves are mandatory. |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[2] A lab coat is essential to protect skin and clothing from spills. |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages of handling this chemical in a laboratory setting.
Detailed Experimental Protocols
Preparation:
-
Ensure that a chemical fume hood is operational and the workspace is clean and uncluttered.[1]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.[1][2]
Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation.[1]
-
When weighing and transferring the solid, use appropriate tools such as a spatula and weighing paper to avoid generating dust.[1]
-
Avoid contact with skin, eyes, and personal clothing.[3]
-
Do not eat, drink, or smoke when using this product.[2]
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Clean all tools and equipment used during the process.
-
Decontaminate the work area.
-
Remove contaminated clothing and wash it before reuse.[2]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste.[1] Follow these steps for proper disposal:
-
Waste Collection: Collect waste in a suitable, closed container clearly labeled as hazardous waste.[1]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not empty into drains.[1]
Emergency Procedures
In Case of Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, call a physician.[1]
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[2]
In Case of Ingestion: Rinse mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.[4]
In Case of a Spill: Avoid dust formation.[1] Sweep up and shovel the material into a suitable container for disposal.[1] Ensure adequate ventilation and remove all sources of ignition.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
